Calpeptin functions as a cysteine protease inhibitor. Its structure features an aldehyde warhead that binds reversibly and covalently to the catalytic cysteine residue in the active site of target enzymes, forming a thiohemiacetal intermediate and blocking protease activity [1].
The following diagram illustrates how this compound inhibits different proteases and its subsequent cellular effects:
Quantitative data on this compound's inhibitory strength against its key targets is summarized in the table below.
| Target | Inhibitory Potency (IC₅₀ / Kᵢ) | Experimental Context |
|---|---|---|
| Calpain I | ID₅₀ = 40-52 nM [2] [3] | Human platelets; Porcine erythrocytes |
| Calpain II | ID₅₀ = 34 nM [3] | Porcine kidney |
| Cathepsin L | Kᵢ = 131 pM [1] | Recombinant human enzyme |
| Cathepsin K | Kᵢ = 61 pM [1] | Recombinant human enzyme |
| SARS-CoV-2 Mpro | IC₅₀ = 10.7 µM [1] [4] | In vitro biochemical assay |
This compound's application in research has revealed potential therapeutic benefits across several disease areas.
| Disease Area | Model System | Key Findings & Proposed Mechanism |
|---|---|---|
| Acute Kidney Injury (AKI) | Mouse IR model; Human HK-2 cells [5] | Improved renal function, reduced apoptosis, suppressed AIM2/NLRP3 inflammasome activation, increased Klotho protein [5]. |
| Pancreatic Cancer | Mouse xenograft; Human cell lines [6] | Reduced tumor volume/weight, inhibited desmoplasia, suppressed proliferation, migration, invasion of cancer and stellate cells [6]. |
| SARS-CoV-2 / COVID-19 | Hamster model; VERO E6 cells [1] | Reduced viral load in trachea; potent inhibition of viral entry via cathepsin L blockade in endosomal pathway [1]. |
| Pulmonary Fibrosis | Mouse model (bleomycin-induced) [7] [6] | Ameliorated fibrosis, decreased expression of TGF-β1, IL-6, collagen type Iα1, and angiopoietin-1 [7]. |
| Neuroprotection | Rat models (cerebral ischemia, subarachnoid hemorrhage) [8] [3] | Reduced neuronal apoptosis, behavioral deficits, and caspase-3 expression [8] [3]. |
To help you integrate this compound into your research, here are methodologies from key studies.
This protocol is adapted from studies on pancreatic cancer [6].
This protocol is based on studies of kidney and pancreatic disease [5] [6].
This compound is readily available from multiple biochemical suppliers for research purposes.
| Supplier | Catalog Number | Price (USD) | Formats Available |
|---|---|---|---|
| ApexBio | A4411 [7] | $76.00 (10 mg), $230.00 (50 mg) [7] | 10 mg, 50 mg; 10 mM solution in Ethanol [7] |
| MedChemExpress | N/A [2] | Get Quote [2] | 5 mg to 500 mg; solutions in DMSO [2] |
| Santa Cruz Biotechnology | sc-202516 [8] | $119.00 (10 mg), $447.00 (50 mg) [8] | 10 mg, 50 mg [8] |
| Tocris Bioscience | 0448 [4] | N/A | Solid [4] |
| Disease Model / System | Key Findings / Effect Size | Experimental Context | Citation |
|---|---|---|---|
| Pancreatic Cancer | ↓ Tumor volume (P=0.0473); ↓ Tumor weight (P=0.0471); ↓ Proliferation, migration, invasion (P=0.017-0.035) | Mouse xenograft model; In vitro functional assays | [1] |
| SARS-CoV-2 Infection | CatL Ki = 131 pM; VERO E6 EC50 = 183 nM; ↓ Viral load in hamster trachea at 1 mg/kg | Enzyme inhibition; Cell infection assay; In vivo hamster model | [2] [3] |
| Acute Kidney Injury (AKI) | ↓ Serum creatinine & BUN; ↓ Tubular injury score; ↑ Klotho protein | Mouse ischemia/reperfusion model | [4] |
| Parkinson's Disease Models | ↓ Pro-inflammatory cytokines (TNF-α, IL-6); ↓ ROS generation; Improved cell viability | BV2 microglial & VSC-4.1 motoneuron cells | [5] |
| TET Protein Stability | Extended TET2 half-life from ~10 hrs to ~16 hrs | Cycloheximide chase assay in 293T cells | [6] |
| Erythroid Differentiation | Strong induction of adult α- and β-globin gene expression | Murine erythroleukemia (MEL) cells | [7] |
To help you implement these findings in your research, here are the methodologies for key experiments cited above.
This compound's effects are mediated primarily through the inhibition of calpains and cathepsins, impacting multiple downstream pathways.
Summary of this compound's primary molecular targets and the downstream cellular processes they influence, leading to its diverse therapeutic effects.
Calpeptin is a synthetic dipeptide analog with a defined stereochemistry that is critical for its activity.
| Property | Description |
|---|---|
| Systematic IUPAC Name | Benzyl N-[(1S)-3-methyl-1-oxo-1-[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate [1] |
| Alternate Names | Z-Leu-norleucinal; N-Benzyloxycarbonyl-L-leucyl-norleucinal [2] [3] |
| CAS Number | 117591-20-5 [4] [2] [5] |
| Molecular Formula | C₂₀H₃₀N₂O₄ [4] [2] [1] |
| Molecular Weight | 362.46 g/mol (Average); 362.220557 g/mol (Monoisotopic) [1] |
| Canonical SMILES | CCCCC(C=O)NC(C(CC(C)C)NC(OCc1ccccc1)=O)=O [4] |
| InChIKey | PGGUOGKHUUUWAF-ROUUACIJSA-N [5] |
| XLogP3-AA | 3.6 [1] |
| Hydrogen Bond Donor Count | 2 [1] |
| Hydrogen Bond Acceptor Count | 4 [1] |
| Rotatable Bond Count | 14 [1] |
| Melting Point | 60-75 °C [5] |
The molecule's structure consists of a benzyloxycarbonyl (Z or Cbz) group attached to a L-leucine residue, which is linked to a norleucinal moiety. The C-terminal aldehyde (-CHO) group of the norleucine residue is the key reactive functional group responsible for inhibiting cysteine proteases [3]. The two defined stereocenters ((S) configuration at both) are essential for its biological activity [1].
This compound belongs to the peptide aldehyde class of inhibitors. Its mechanism involves the aldehyde group forming a covalent, reversible thiohemiacetal conjugate with the catalytic cysteine thiol group within the active site of cysteine proteases. This conjugate mimics the transition state of the peptide hydrolysis reaction, thereby effectively blocking the enzyme's activity [3].
The following diagram illustrates the primary molecular pathway through which this compound exerts its inhibitory effects, leading to observed cellular outcomes.
This compound inhibits calpain, preventing substrate cleavage and leading to diverse cellular outcomes.
This compound exhibits potent inhibition against a range of cysteine proteases. The quantitative data below, compiled from multiple assay systems, demonstrates its effectiveness.
| Target Enzyme | Origin | IC₅₀ / ID₅₀ | Citation |
|---|---|---|---|
| Calpain I | Human Platelets | 40 nM (ID₅₀) [6] | |
| Calpain I | Porcine Erythrocytes | 52 nM (ID₅₀) [6] | |
| Calpain I | Human | 5 nM (IC₅₀) [4] | |
| Calpain II | Porcine Kidney | 34 nM (ID₅₀) [6] | |
| Cathepsin L | Not Specified | 0.11 nM (IC₅₀) [7] | |
| Cathepsin K | Not Specified | 0.11 nM (IC₅₀) [7] | |
| Papain | Not Specified | 138 nM (ID₅₀) [6] |
This compound is widely used in biomedical research to investigate calpain's role in various disease models. Key findings and experimental conditions are summarized below.
Animal studies have demonstrated the therapeutic potential of this compound in several disease models.
| Disease Model | Species | Dosage & Administration | Key Outcomes | Citation |
|---|---|---|---|---|
| Bleomycin-induced Pulmonary Fibrosis | Mouse | Not Fully Specified | ↓ TGF-β1, IL-6, collagen synthesis; ameliorated fibrosis [4] | |
| Subarachnoid Hemorrhage | Rat | Not Fully Specified | Reduced neurobehavioral deficits and neuronal apoptosis [2] | |
| Focal Cerebral Ischemia-Reperfusion | Rat | Not Fully Specified | Reduced neuronal apoptosis in hippocampus [6] | |
| Right Ventricular Pressure Overload | Cat | 0.6 mg/kg, intravenous (i.v.) | Blocked calpain & caspase-3 activation; prevented cardiomyocyte cell death [6] |
Calpains are a family of calcium-dependent cysteine proteases that function as a crucial post-translational regulatory mechanism by partially cleaving specific substrates rather than completely degrading them [1]. This process affects proteins involved in cytoskeletal remodeling, signal transduction, and membrane integrity [1] [2].
The classical calpains, calpain-1 (μ-calpain) and calpain-2 (m-calpain), are ubiquitous and often have opposing roles [1]. Calpain-1 activation is linked to neuroprotective effects and processes like Long-Term Potentiation (LTP), which is important for learning and memory. In contrast, calpain-2 activation promotes neurodegeneration, synaptic weakening, and cell death [1].
Under pathological conditions like ischemia or excitotoxicity, a sustained increase in intracellular calcium leads to calpain overactivation. This hyperactivation cleaves key substrates, triggering destructive processes:
| Calpain Substrate | Consequence of Cleavage |
|---|---|
| CRMP2 (Collapsin response mediator protein 2) | Disrupts axonal growth and neuronal development [2]. |
| p35 (CDK5 activator) | Converts to p25, leading to CDK5 hyperactivation and tau hyperphosphorylation [2]. |
| Tau (Microtubule-associated protein) | Generates toxic fragments that disrupt dendrites and induce death [2]. |
| Spectrin (Cytoskeletal protein) | Produces SBDP145 (spectrin breakdown product), a biomarker of calpain activity [3]. |
| MetAP2 (Methionine aminopeptidase 2) | May increase translation of pro-apoptotic proteins [2]. |
Calpeptin acts as a potent and selective inhibitor, binding to the active site of calpain to prevent this cascade of proteolytic damage [2]. It has demonstrated protective effects in various disease models.
This compound's efficacy has been demonstrated in preclinical models of brain injury and vascular disease, with key quantitative findings summarized below.
In models of ischemic stroke (OGD/R - oxygen-glucose deprivation/reoxygenation), this compound and the peptide TAT-CRMP2 significantly inhibited calpain-mediated CRMP2 cleavage, reducing damage in mouse cortical neurons [2].
Research in mouse models reveals this compound's benefit across different conditions:
| Model / Group | Treatment | Key Outcome Measures | Result |
|---|---|---|---|
| Lower Limb Ischemia (LLI) | This compound (0.02 mg/g, i.p.) | Limb Perfusion Ratio (surgical/contralateral side) | Significantly improved blood flow recovery |
| Limb Necrosis | Reduced incidence | ||
| Aortic Dissection (AD) (BAPN-induced) | This compound (0.02 mg/g) | Incidence of AD/Aneurysm | Decreased |
| Human AD Patients (vs. AD-only) | N/A | Plasma [SBDP145] (Calpain activity marker) | Significantly elevated |
| Mean Calcium Ion Concentration | Significantly elevated |
The mechanism behind improved blood flow in LLI involves upregulation of Fabp3 (Fatty Acid-Binding Protein 3), a protein in the fatty acid metabolism pathway induced by ischemia. Calpain inhibition promotes vascular regeneration by increasing Fabp3 levels [3].
To help integrate this compound into your research, here are protocols from the cited studies.
This protocol tests this compound's efficacy in promoting blood flow recovery after femoral artery ligation.
This method quantifies calpain activation in tissue or plasma samples by measuring its specific cleavage product.
The following diagram maps the core Calpain-Calpeptin pathway, integrating key elements from your research.
This compound inhibits calpain overactivation, blocking downstream cleavage events to confer neuroprotection and promote vascular recovery.
The experimental workflow for evaluating this compound in a lower limb ischemia model is outlined below.
Workflow for evaluating this compound in a mouse lower limb ischemia model, from surgery to outcome analysis.
The evidence suggests several promising research directions:
The calpain family is characterized by a cysteine protease core that requires calcium for activation. Unlike degradative proteases, calpains perform limited, site-specific cleavage of their substrates, thereby altering protein function and enabling rapid cellular responses to calcium signals [1] [2].
The table below summarizes key quantitative data for the classical calpains, which is essential for experimental design and understanding their activity.
| Property | Calpain-1 (μ-calpain) | Calpain-2 (m-calpain) |
|---|---|---|
| Ca²⁺ Requirement for Half-Maximal Activation | ~3-50 μM [2] [7] | ~400-800 μM [2] [7] |
| Heterodimer Dissociation Constant (KD) | 185 nM (with 5 mM Ca²⁺) [4] | 509 nM (with 5 mM Ca²⁺) [4] |
| Ca²⁺ for Half-Maximal Heterodimer Interaction | 59.9 μM [4] | 940.8 μM [4] |
| Large Catalytic Subunit | CAPN1 (~80 kDa) [3] | CAPN2 (~80 kDa) [3] |
| Small Regulatory Subunit | CAPNS1 (~28 kDa) [3] | CAPNS1 (~28 kDa) [3] |
| Endogenous Inhibitor | Calpastatin [6] [3] | Calpastatin [6] [3] |
Studying calpain activity and inhibition requires specific methodologies to accurately detect its activation and evaluate potential inhibitors.
The following diagram illustrates the logical workflow for a calpain inhibition study, from model establishment to mechanistic exploration.
Calpain Inhibition Study Workflow
Dysregulated calpain activity is a pathological feature in many disorders, driving the development of calpain-targeted therapies.
While no calpain-targeted drugs are yet clinically approved, research is actively advancing.
Calpeptin inhibits calpain through a direct, irreversible interaction with the enzyme's active site. The table below summarizes the key characteristics of this inhibition.
| Characteristic | Description |
|---|---|
| Inhibitor Type | Irreversible, active-site directed [1] |
| Chemical Warhead | Aldehyde group that forms a covalent bond [2] |
| Primary Target | Catalytic cysteine residue in Domain II (the protease core) [3] |
| Binding Site | Active site cleft, occupying substrate pockets S1 to S3 [2] |
| Key Interaction | Covalent thiohemiacetal bond with the active site cysteine (Cys105/115) [2] |
The mechanism can be visualized as a direct attack on the catalytic core of calpain, as illustrated in the following pathway:
The inhibitory effect of this compound has been demonstrated across various experimental models. The table below summarizes key quantitative findings and methodological contexts from the research.
| Experimental Context | Observed Effect of this compound | Key Methodology / Model |
|---|---|---|
| Platelet Activation | Dose-dependent inhibition of agonist-induced microparticle formation [1]. | Washed human platelets activated with thrombin+collagen or A23187; analysis by flow cytometry [1]. |
| Cerebral Ischemia | Neuroprotection; reduced neuronal apoptosis and infarct volume in rats [4]. | Rat model of middle cerebral artery occlusion (MCAO); assessment of neurological function, infarction volume, and caspase-3 expression [4]. |
| Breast Cancer Cells | Inhibition of cell growth in MCF-7 estrogen receptor-positive breast cancer cells [5]. | Cell culture study investigating secretion of growth factors (IGF-I, TGF-α) and their binding in the presence of E2 [5]. |
| Platelet Apoptosis | Induction of pro-apoptotic effects, including increased phosphatidylserine (PS) exposure and collapsed mitochondrial potential, independent of calpain inhibition [6]. | Flow cytometric analysis of resting and agonist-stimulated platelets to measure Ca²⁺, PS exposure, and P-selectin [6]. |
A notable finding is that some of this compound's cellular effects, particularly the induction of apoptotic hallmarks in platelets such as persistent phosphatidylserine exposure, are independent of its calpain-inhibiting activity [6]. This indicates that this compound may have off-target effects that researchers must consider when interpreting experimental results [6].
Calpeptin's mechanism of action involves the inhibition of calpains and cathepsins, which play roles in various disease pathways. The diagram below illustrates its core mechanism and therapeutic logic across different pathological contexts.
This compound inhibits calpains and cathepsin L, impacting key disease-driving cellular processes.
Research has demonstrated this compound's efficacy across several distinct disease models, as summarized below.
| Disease Area | Research Model | Key Findings & Outcomes |
|---|---|---|
| Acute Kidney Injury (AKI) | Mouse renal ischemia/reperfusion (IR) model [1] | Improved renal function, reduced pathological damage, decreased tubular cell apoptosis. Mechanistically, suppressed AIM2 and NLRP3 inflammasome pathways and increased Klotho protein levels [1]. |
| Pancreatic Cancer | Mouse xenograft model; In vitro functional assays [2] | Reduced tumor volume and weight, inhibited desmoplastic reaction. Suppressed proliferation, migration, and invasion of pancreatic cancer cells (PCCs) and pancreatic stellate cells (PSCs). Disrupted cancer-stromal interactions [2]. |
| COVID-19 / Antiviral | SARS-CoV-2 infection assays (VERO E6 cells); Golden Syrian hamster model [3] | Potent inhibition of viral replication in vitro. Sulfonated prodrug (S-Calpeptin, 1 mg/kg) reduced viral load in the trachea in vivo. Acts primarily via potent inhibition of endosomal cathepsins (L, K, V), blocking viral entry [3]. |
| Pulmonary Fibrosis | Bleomycin-induced pulmonary fibrosis mouse model [4] | Ameliorated histologic fibrosis, reduced expression of IL-6, TGF-β1, angiopoietin-1, and collagen type I mRNA in lung tissues [4]. |
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your laboratory work.
This compound is a versatile tool compound with a well-defined mechanism. Its high potency against cathepsins, revealed in recent antiviral research, suggests its potential extends beyond calpain inhibition [3]. The development of a sulfonated prodrug (S-Calpeptin) to improve in vivo stability is a key innovation for therapeutic translation [3].
A primary advantage of targeting host factors like cathepsins for antiviral therapy is their mutational stability compared to highly variable viral targets, potentially offering broader efficacy against mutant strains [3]. However, the risk of side effects from inhibiting essential host proteins requires careful evaluation.
Calpeptin acts as a potent inhibitor of calcium-dependent cysteine proteases. It primarily targets the calpain family (including calpain-1 and calpain-2) [1] and exhibits picomolar-range inhibition of various cysteine cathepsins, which is crucial for research on viral entry pathways like SARS-CoV-2 [2] [3].
The table below summarizes its half-maximal inhibition constants (Kᵢ) for different proteases.
| Protease Target | Inhibition Constant (Kᵢ) | Experimental Context / Notes |
|---|---|---|
| Calpain-1 / Calpain-2 | Not specified (functional inhibition shown) | Widely used as a calpain inhibitor; activity confirmed in cellular & disease models [4] [1]. |
| Cathepsin L | 131 pM (0.131 nM) [2] [3] | SARS-CoV-2 entry pathway; cell infection assays (VERO E6 cells). |
| Cathepsin K | 61 pM (0.061 nM) [2] [3] | Binding confirmed by X-ray crystallography. |
| Cathepsin V | 361 pM (0.361 nM) [2] [3] | Binding confirmed by X-ray crystallography. |
| Cathepsin B | 41 nM [2] [3] | Considerably weaker inhibition than other cathepsins. |
| SARS-CoV-2 Mpro | 4500 nM (4.5 µM) [2] [3] | Moderate activity, suggesting cathepsin inhibition may be primary antiviral mechanism. |
This compound's cellular protection mechanism can be visualized through its role in mitigating podocyte injury, as shown in the following signaling pathway.
Here are detailed methodologies for using this compound in different experimental contexts.
This protocol is adapted from studies on high glucose-induced podocyte injury [5] and CdTe quantum dots-induced neuronal apoptosis [6].
1. Stock Solution Preparation * Dissolve this compound in DMSO to create a common stock concentration of 10 mM or 20 mM. * Aliquot and store at -20°C.
2. Cell Seeding & Culture * Plate cells (e.g., human podocytes HPCs, rat neuronal cells ND7/23) in appropriate culture vessels and allow them to adhere and grow to the desired confluence (e.g., 60-70%).
3. Pre-treatment with this compound * Dilute this compound from the stock into the fresh culture medium to the final working concentration. * Common working concentrations are 10-20 µM. * In podocyte injury studies, 20 µM this compound was used [5]. * In neuronal apoptosis studies, 10-20 µM this compound was effective [6]. * Pre-treat cells for 1-24 hours before applying the insult. * A 1-hour pre-treatment was used in podocyte studies [5]. * A 24-hour pre-treatment was used in neuronal cell studies [6].
4. Application of Pathogenic Insult * After pre-treatment, apply the insult (e.g., High Glucose medium, CdTe QDs) to the cells without removing the medium containing this compound. The co-presence of the inhibitor is often necessary for continued effect.
5. Incubation & Analysis * Incubate cells for the duration required by your model (e.g., 12-24 hours). * Analyze endpoints such as: * Protein extraction and Western Blot for targets like nephrin, cleaved caspase, or calpain substrates. * Apoptosis assays (e.g., TUNEL, Annexin V). * Intracellular calcium imaging.
This protocol is based on research demonstrating this compound's efficacy against SARS-CoV-2 by inhibiting cathepsins involved in the viral endosomal entry pathway [2] [3].
1. Stock Solution Preparation * Prepare as in Protocol 1.
2. Cell Seeding & Culture * Plate susceptible cell lines (e.g., VERO E6, LC-HK2) one day before infection.
3. Pre-treatment & Infection * Dilute this compound in the cell culture medium to a final concentration of ~100 nM. The EC₅₀ in VERO E6 cells was reported at 183 nM [2] [3]. * Pre-treat cells for 1-2 hours before viral exposure. * Infect cells with SARS-CoV-2, typically at a low MOI (e.g., 0.01), maintaining this compound in the medium throughout the infection process.
4. Incubation & Analysis * Incubate for the desired period (e.g., 24-48 hours post-infection). * Assess antiviral effect through: * Plaque assay or TCID₅₀ to measure viral titer in the supernatant. * qPCR to quantify viral RNA. * Immunofluorescence to detect viral proteins.
The experimental workflow for these applications is summarized in the following diagram.
The table below summarizes Calpeptin concentrations and key parameters from recent peer-reviewed studies for various research applications.
| Cell Type / Model | This compound Concentration | Primary Purpose / Effect | Key Findings | Source (Citation) |
|---|---|---|---|---|
| BV2 Microglial Cells | 10 µM | Inhibit pro-inflammatory cytokine/chemokine production & ROS generation | Significantly reduced LPS-induced TNF-α, IL-6, MCP-1, IP-10, and ROS | [1] |
| VSC-4.1 Motoneuron Cells | 10 µM | Attenuate IFN-γ-induced ROS & improve cell viability | Showed neuroprotective effects; reduced ROS production | [1] |
| HK-2 Kidney Cells | 25 µM (for 48h) | Inhibit calpain1 to enhance autophagy-lysosomal pathway | Ameliorated phenotypes of tubulointerstitial fibrosis in NPH models | [2] |
| In Vivo Mouse Model (NPH) | 2 mg/kg (i.p. every 4 days) | Ameliorate renal tubulointerstitial fibrosis | Enhanced autophagy-lysosomal pathway, reduced fibrosis | [2] |
| SARS-CoV-2 Infection (VERO E6) | 183 nM (EC₅₀) | Antiviral activity; potent cathepsin inhibition | Highly effective in suppressing virus replication | [3] [4] |
Here are detailed methodologies from the cited research to help you implement this compound treatment in your experiments.
This protocol demonstrates the use of this compound to mitigate inflammation and oxidative stress in neural cell models.
This protocol outlines the use of this compound to reverse autophagy-lysosomal pathway impairment and fibrosis in a nephronophthisis (NPH) model.
To help you visualize and plan your experiments, the following diagram outlines a general workflow for using this compound in cell culture, integrating common steps from the protocols above.
The diagram above shows the key stages of a typical this compound experiment. Its effectiveness stems from its action as a cell-permeable calpain inhibitor. Calpains are calcium-dependent cysteine proteases, and their overactivation is implicated in disease pathologies. By inhibiting calpains, this compound modulates key cellular processes. The diagram below illustrates this mechanism in the context of specific disease models from the referenced studies.
Pancreatic cancer remains one of the most challenging malignancies to treat, with a 5-year survival rate of only 7% in the United States and similar poor outcomes worldwide [1]. The aggressive nature of pancreatic cancer is largely attributed to dense desmoplasia—excessive fibrotic stromal reaction—that constitutes up to 80% of the tumor volume and creates a formidable barrier to effective drug delivery [1]. This stromal microenvironment is predominantly driven by pancreatic stellate cells (PSCs), which when activated, promote tumor progression, metastasis, and chemoresistance [1]. Recent clinical trials targeting this stromal compartment with conventional antifibrotic agents have shown limited success, necessitating novel approaches that simultaneously target both cancer cells and their supportive stroma [1].
This compound (benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate) is a potent, cell-permeable inhibitor of calcium-dependent cysteine proteases known as calpains [2]. With a molecular weight of 362.47 g/mol and solubility in DMSO (≥155 mg/mL), this compound has demonstrated significant potential as a multi-targeted agent in pancreatic cancer research [2]. The therapeutic rationale for this compound in pancreatic cancer extends beyond simple calpain inhibition, as it disrupts critical tumor-stromal interactions that drive disease progression [1] [3]. Several studies have confirmed that both pancreatic cancer cells (PCCs) and pancreatic stellate cells (PSCs) express calpain-2 mRNA, providing a molecular basis for this compound's dual activity [1].
Table 1: Therapeutic Rationale for this compound in Pancreatic Cancer
| Aspect | Challenge in Pancreatic Cancer | This compound's Proposed Solution |
|---|---|---|
| Stromal Microenvironment | Dense desmoplasia impedes drug delivery and promotes aggression | Targets both PCCs and PSCs to disrupt cancer-stromal interactions |
| Metastatic Potential | Early invasion and distant metastasis at diagnosis | Inhibits migration and invasion processes in PCCs and PSCs |
| Treatment Resistance | Stroma-induced chemoresistance | Reduces desmoplastic reaction, potentially improving drug access |
| Molecular Targets | Limited success with single-pathway inhibitors | Multi-targeted approach affecting calpains and related proteases |
This compound exerts its anticancer effects through multiple interconnected mechanisms that collectively disrupt tumor progression and stromal support. As a calpain inhibitor, this compound primarily targets the calcium-dependent cysteine proteases calpain-1 and calpain-2, which play crucial roles in cellular signaling, cytoskeletal remodeling, and apoptosis [1]. Beyond calpain inhibition, recent research has revealed that this compound is an extremely potent cathepsin inhibitor, with picomolar inhibition constants (Kᵢ) against cathepsins L (131 pM) and K (61 pM) [4]. This dual protease inhibition profile enables this compound to simultaneously target multiple aspects of pancreatic cancer pathogenesis.
The disruption of cancer-stromal interactions represents one of this compound's most distinctive mechanisms. In the tumor microenvironment, this compound suppresses the activation and tumor-promoting functions of PSCs, which are the principal drivers of pancreatic cancer desmoplasia [1]. This includes inhibition of PSC proliferation, migration, and invasion, thereby reducing the deposition of extracellular matrix components that contribute to treatment resistance [1]. Additionally, this compound interferes with filamin A (FLNA) cleavage, preventing the generation of the 90-kDa carboxyl-terminal fragment (FLNACT) that translocates to the nucleus and regulates tumor cell signaling [5]. By maintaining FLNA in its full-length form, this compound impairs critical processes in tumor progression, including proliferation, migration, and colony formation [5].
Table 2: Molecular Targets and Pathways of this compound in Pancreatic Cancer
| Target/Pathway | Effect of this compound | Functional Outcome |
|---|---|---|
| Calpain-1/2 | Inhibition of enzymatic activity | Altered cellular signaling, reduced cytoskeletal remodeling |
| Cathepsin L | Potent inhibition (Kᵢ = 131 pM) | Disruption of endosomal viral entry pathway, potential reduction in metastasis |
| Cathepsin K | Potent inhibition (Kᵢ = 61 pM) | Impaired extracellular matrix degradation and tumor invasion |
| Filamin A Cleavage | Reduced generation of FLNACT fragment | Decreased tumor cell proliferation, migration, and colony formation |
| Cancer-Stromal Interaction | Disruption of PCC-PSC communication | Reduced desmoplasia, potentially enhanced drug penetration |
The following diagram illustrates the primary molecular mechanisms through which this compound exerts its antitumor effects in pancreatic cancer:
This multifaceted mechanism of action distinguishes this compound from more targeted therapeutic approaches and may explain its efficacy in disrupting the robust stromal defense system characteristic of pancreatic cancer.
The efficacy of this compound against pancreatic cancer has been demonstrated across multiple experimental models, from in vitro systems to in vivo xenografts. In a seminal 2016 study by Yoshida et al., this compound treatment significantly reduced tumor volume (P = 0.0473) and tumor weight (P = 0.0471) in a mouse xenograft model utilizing SW1990 pancreatic cancer cells alone or in combination with immortalized PSCs [1] [3]. Perhaps more importantly, this compound administration resulted in significant inhibition of the tumor desmoplastic reaction (P < 0.001), demonstrating its unique ability to modulate the pancreatic cancer microenvironment [1].
In vitro functional assays have consistently shown that this compound inhibits fundamental biological processes in both PCCs and PSCs. Specifically, this compound treatment led to significant suppression of cellular proliferation (P = 0.017), migration (P = 0.027), and invasion (P = 0.035) in these cell populations [1]. The disruptive effect on cancer-stromal interactions was particularly evident in migration assays where this compound dramatically reduced the co-migration of PCCs and PSCs (P = 0.0002) [1]. These findings highlight this compound's ability to target both the malignant cells and their supportive stroma, addressing a critical limitation of conventional chemotherapy.
Beyond pancreatic cancer models, this compound has demonstrated broad antitumor activity in various cancer cell types. In human melanoma (A7) and prostate cancer (PC3) cells, as well as mouse fibrosarcoma (T241) and endothelial (MS1) cells, this compound treatment at 100 μM resulted in significantly reduced production of the FLNACT fragment (reductions ranging from 41.9% to 66.6%, all with P < 0.05) [5]. This was associated with impaired proliferation, migration, and colony formation across all tested cell lines, suggesting that the antitumor mechanisms of this compound may be applicable to multiple cancer types [5].
Table 3: Quantitative Efficacy Profile of this compound in Experimental Models
| Experimental Model | Assay Type | Key Findings | Statistical Significance |
|---|---|---|---|
| Mouse Xenograft (SW1990) | Tumor volume | Significant reduction | P = 0.0473 |
| Mouse Xenograft (SW1990) | Tumor weight | Significant reduction | P = 0.0471 |
| Mouse Xenograft (SW1990) | Desmoplastic reaction | Marked inhibition | P < 0.001 |
| PCCs & PSCs (in vitro) | Proliferation assay | Significant inhibition | P = 0.017 |
| PCCs & PSCs (in vitro) | Migration assay | Significant inhibition | P = 0.027 |
| PCCs & PSCs (in vitro) | Invasion assay | Significant inhibition | P = 0.035 |
| PCCs & PSCs Co-culture | Migration assay | Disrupted interaction | P = 0.0002 |
| Multiple Cancer Cell Lines | FLNACT production | 41.9-66.6% reduction | P < 0.05 |
The concentration-dependent effects of this compound have been evaluated across multiple studies, with typical working concentrations ranging from 10-100 μM in vitro. The remarkable potency of this compound against cathepsins (picomolar Kᵢ values) suggests that even partial target engagement may yield significant biological effects, though comprehensive dose-response relationships in pancreatic cancer models require further elucidation [4].
Purpose: To establish and maintain pancreatic cancer cells (PCCs) and pancreatic stellate cells (PSCs) for evaluating this compound efficacy in vitro [1].
Materials:
Procedure:
Purpose: To evaluate the effect of this compound on pancreatic cancer cell and stellate cell viability and proliferation [1] [5].
Materials:
Procedure:
Purpose: To assess the inhibitory effects of this compound on pancreatic cancer cell and stellate cell migration and invasion capabilities [1] [5].
Materials:
Migration Assay Procedure:
Invasion Assay Procedure:
Purpose: To evaluate the effect of this compound on the migratory interaction between pancreatic cancer cells and stellate cells [1].
Materials:
Procedure:
Purpose: To evaluate the antitumor efficacy of this compound in an in vivo model that recapitulates the human pancreatic cancer microenvironment [1].
Materials:
Procedure:
Purpose: To analyze treatment effects on tumor morphology, proliferation, and stromal composition.
Materials:
Procedure:
The compelling preclinical data on this compound in pancreatic cancer models highlights its potential as a novel therapeutic strategy that simultaneously targets both malignant cells and their supportive stroma. This dual-targeting approach addresses a critical limitation of conventional therapies, which often fail to penetrate the dense desmoplastic barrier in pancreatic tumors [1]. The demonstrated ability of this compound to disrupt cancer-stromal interactions and reduce desmoplastic reaction (P < 0.001) in xenograft models suggests that it could potentially enhance the efficacy of standard chemotherapeutic agents by improving their delivery to cancer cells [1].
Future research should focus on several key areas to advance this compound toward clinical application. First, combination therapy studies with standard pancreatic cancer regimens (e.g., gemcitabine, nab-paclitaxel, FOLFIRINOX) are needed to determine potential synergistic effects and optimal sequencing strategies. Second, the structural optimization of this compound to improve its pharmacokinetic profile while maintaining efficacy represents a promising direction. The development of sulfonated prodrug analogs (as demonstrated in SARS-CoV-2 research) could enhance solubility and stability in vivo [4]. Third, biomarker identification to predict response to this compound therapy would facilitate patient stratification in potential clinical trials.
The multifaceted mechanism of this compound, encompassing inhibition of calpains, cathepsins, and filamin A cleavage, positions it as a unique multi-targeted agent in the pancreatic cancer therapeutic landscape [1] [4] [5]. While this promiscuity presents challenges for precise mechanism delineation, it may actually be advantageous for addressing the complex heterogeneity and adaptability of pancreatic cancer. As research progresses, careful attention should be paid to potential toxicity profiles, particularly given the involvement of calpains and cathepsins in normal physiological processes.
Calpeptin (a cell-permeable calpain and cathepsin inhibitor) has emerged as a promising antiviral candidate against SARS-CoV-2 through multiple mechanisms of action that effectively block viral entry and early infection stages. Unlike many direct-acting antivirals that target viral proteins, this compound primarily acts on host factors including cysteine proteases such as cathepsin L (CatL) and calpain-2 (CAPN2), which are essential for SARS-CoV-2 cellular entry and replication. This host-targeting approach presents a strategic advantage against rapidly mutating viruses since host proteins are not subject to the same mutation rates as viral targets, potentially offering broader spectrum activity against emerging variants. Research has demonstrated that this compound exhibits dual inhibitory activity against both viral entry pathways and the viral main protease (Mpro), making it a multifaceted therapeutic candidate for COVID-19 treatment [1] [2].
The mechanism of this compound's action against SARS-CoV-2 involves interference at multiple critical stages of the early viral infection cycle, as detailed in Table 1. SARS-CoV-2 utilizes two primary entry pathways: the TMPRSS2-mediated surface pathway and the cathepsin L-mediated endosomal pathway. This compound potently inhibits the latter through its high-affinity binding to CatL, preventing the proteolytic activation of the viral spike protein necessary for membrane fusion and viral genome release [1] [2]. Additionally, recent research has revealed that this compound inhibits calpain-2, which positively regulates ACE2 receptor surface expression, thereby reducing viral binding capacity to host cells [3]. Beyond these entry mechanisms, this compound also demonstrates inhibition of extracellular vesicle (EV) biogenesis, which shares similarities with viral egress pathways, and suppresses the formation of neutrophil extracellular traps (NETs), potentially mitigating the severe lung inflammation and fibrosis associated with advanced COVID-19 [1].
Table 1: Mechanisms of this compound Action Against SARS-CoV-2
| Mechanism | Molecular Target | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| Viral Entry Inhibition | Cathepsin L | Blocks endosomal pathway of viral entry by preventing spike protein proteolytic activation | X-ray crystallography, infection assays [1] [2] |
| Receptor Regulation | Calpain-2 | Reduces ACE2 surface expression, decreasing viral binding to host cells | Genetic knockout studies, binding assays [3] |
| Viral Replication Inhibition | SARS-CoV-2 Mpro (3CLpro) | Interferes with viral polyprotein processing and replication | X-ray crystallography, protease inhibition assays [1] [2] |
| Viral Egress Inhibition | Extracellular vesicle biogenesis pathways | Suppresses viral release through shared EV-viral egress mechanisms | EV release assays, viral titer measurements [1] |
| Immunomodulation | Neutrophil extracellular traps (NETs) | Reduces NETosis, potentially limiting inflammation and tissue damage | NET formation assays, cytokine measurements [1] |
The potency and selectivity of this compound against various protease targets has been quantitatively established through comprehensive enzymatic inhibition assays. As shown in Table 2, this compound exhibits remarkably strong inhibition of cathepsin L (CatL) with a Kᵢ value of 131 pM, and similarly potent activity against cathepsin K (CatK) at 61 pM [2]. This picomolar affinity for cathepsins significantly exceeds its inhibition of the SARS-CoV-2 main protease (Mpro), which occurs in the micromolar range (Kᵢ = 1.47 µM) [2]. This differential inhibition profile suggests that the antiviral activity of this compound is primarily mediated through host cathepsin inhibition rather than direct antiviral effects on Mpro. The sulfonated prodrug of this compound (S-Calpeptin) demonstrates similar potency against cathepsins while offering potential pharmacokinetic advantages, including enhanced stability and solubility [2].
Table 2: Enzyme Inhibition Profile of this compound and Analogues
| Compound | Cathepsin L Kᵢ (pM) | Cathepsin K Kᵢ (pM) | Cathepsin B Kᵢ (nM) | SARS-CoV-2 Mpro Kᵢ | Cell-Based Antiviral Activity (EC₅₀) |
|---|---|---|---|---|---|
| This compound | 131 | 61 | 2.9 (CatB) | 1.47 µM | 72-174 nM (VERO E6 cells) [1] |
| S-Calpeptin | 148 | 50 | 1.8 (CatB) | 1.18 µM | Similar to this compound [2] |
| GC-376 | 259 | 91 | 3.3 (CatB) | 36 nM | Less potent than this compound [2] |
This compound demonstrates potent antiviral activity across multiple cell culture models of SARS-CoV-2 infection. As summarized in Table 3, the compound effectively inhibits viral infection in various cell types with EC₅₀ values in the nanomolar range. The activity varies depending on cell type and entry pathway utilization, with enhanced potency observed in cells relying predominantly on the endosomal entry pathway (e.g., VERO E6 cells) compared to those expressing TMPRSS2 and utilizing the surface pathway [3] [2]. This differential activity aligns with its mechanism as a cathepsin L inhibitor. This compound has also demonstrated efficacy against multiple SARS-CoV-2 variants, including B.1.1.7 and B.1.351, though with somewhat reduced potency compared to the wild-type virus [4]. In animal models, the sulfonated prodrug S-Calpeptin (1 mg/kg body weight) effectively reduced viral load in the trachea of SARS-CoV-2-infected Golden Syrian hamsters, supporting its potential therapeutic utility [2].
Table 3: Cellular Antiviral Activity of this compound Against SARS-CoV-2
| Virus/Model System | Cell Type | EC₅₀ Value | Notes | Reference |
|---|---|---|---|---|
| SARS-CoV-2 infection | VERO E6 (low TMPRSS2) | 72-174 nM | High potency in TMPRSS2-negative cells | [1] |
| VSV-SARS-CoV-2 pseudovirus | MA104 | 208 nM | Specific to spike-mediated entry | [3] |
| VSV-SARS-CoV-2 pseudovirus | VERO E6 | <500 nM | Confirmed in multiple cell types | [3] |
| VSV-SARS-CoV-2 pseudovirus | VERO E6 + TMPRSS2 | ~5-fold higher EC₅₀ | Reduced efficacy in TMPRSS2+ cells | [3] |
| SARS-CoV-2 variants | Various | Nanomolar range | Effective against B.1.1.7 and B.1.351 | [4] |
The SARS-CoV-2 pseudotyped virus entry assay is a key method for evaluating this compound's inhibition of viral entry in a BSL-2 setting. This protocol utilizes replication-deficient viral particles pseudotyped with SARS-CoV-2 spike protein and encoding a reporter gene (e.g., GFP, luciferase) to quantify viral entry inhibition [3].
Procedure:
Key considerations: Include calibration controls for normalization. Test cytotoxicity in parallel using MTT, MTS, or similar viability assays. Use appropriate statistical methods for dose-response analysis [3] [5].
This biochemical assay directly measures this compound's inhibition of recombinant human cathepsin L enzyme activity, establishing target engagement and inhibitory potency.
Procedure:
For confirmation of antiviral activity against authentic, replication-competent SARS-CoV-2, this BSL-3 protocol is essential.
Procedure:
Diagram 1: this compound's dual mechanisms against SARS-CoV-2. The diagram illustrates how this compound simultaneously inhibits both viral entry through cathepsin L blockade in the endosomal pathway and viral replication through main protease (Mpro) inhibition.
Diagram 2: Comprehensive workflow for evaluating this compound's anti-SARS-CoV-2 activity. The diagram outlines the sequential approach from mechanistic studies through in vivo evaluation, highlighting key transition points in the drug characterization pipeline.
The accumulated research on this compound highlights the strategic value of host-targeting antivirals for combating SARS-CoV-2 and other coronaviruses. By targeting host proteases essential for viral entry, particularly cathepsin L and calpain-2, this compound presents a higher genetic barrier to resistance compared to direct-acting antivirals, as evidenced by its maintained activity against various variants of concern [4] [6]. Furthermore, this compound's dual inhibitory capacity against both viral entry (via cathepsin L) and viral replication (via Mpro inhibition) represents a unique therapeutic advantage that could potentially enhance clinical efficacy through simultaneous action on multiple stages of the viral life cycle [1] [2].
Future research should focus on optimizing the therapeutic window of this compound through prodrug approaches and formulation strategies that enhance specificity for viral-related processes over physiological host protease functions. The demonstrated efficacy of sulfonated this compound (S-Calpeptin) in animal models provides a promising direction for improving pharmacokinetic properties while maintaining potent antiviral activity [2]. Additionally, combination therapy strategies pairing this compound with direct-acting antivirals such as Remdesivir have shown enhanced effects in preclinical models and warrant further clinical investigation [1]. The potential application of this compound and similar host-targeting agents as pan-coronavirus inhibitors deserves particular attention, as the conserved nature of host targets across coronavirus families could yield broad-spectrum therapeutics effective against both current and emerging coronaviruses [6].
This compound represents a promising multifaceted therapeutic candidate against SARS-CoV-2 through its potent inhibition of key host factors involved in viral entry, particularly cathepsin L and calpain-2. The detailed application notes and protocols provided in this document establish robust experimental frameworks for evaluating this compound's mechanism of action, antiviral potency, and therapeutic potential. The picomolar inhibition of cathepsin L, nanomolar antiviral activity in cellular models, and efficacy in animal infection models collectively support continued investigation of this compound and its derivatives as potential clinical interventions for COVID-19. The host-targeting strategy exemplified by this compound offers a promising approach to combat current and future coronavirus threats, particularly as viral variants continue to emerge with resistance to direct-acting antivirals.
Calpain inhibition has emerged as a promising therapeutic strategy for Alzheimer's disease (AD), particularly in the context of diabetes-associated cognitive decline. Calpeptin (Z-Leu-Nle-CHO), a cell-permeable calpain inhibitor, has demonstrated significant efficacy in ameliorating AD-like pathologies in diabetic model systems. This document provides detailed application notes and experimental protocols for investigating this compound in Alzheimer's disease research, with specific focus on its effects in diabetes mellitus (DM) models exhibiting AD-like complications. The growing recognition of type 3 diabetes as a contributor to Alzheimer's pathology underscores the importance of these investigations, as diabetes is considered a significant accelerator of Alzheimer's disease progression through multiple shared pathophysiological mechanisms including impaired insulin sensitivity, Aβ accumulation, inflammation, oxidative stress, and brain vasculopathy [1] [2].
The TXINP/NLRP3 inflammasome pathway has been identified as a key mechanism through which this compound exerts its therapeutic effects. Recent research has demonstrated that this compound effectively reduces cognitive impairment, neuronal loss, blood-brain barrier (BBB) permeability, Aβ accumulation, inflammation, and oxidative stress injury in the hippocampus of diabetic rats [3] [1] [4]. These application notes consolidate the most current methodological approaches for evaluating this compound in preclinical models, providing researchers with standardized protocols to advance our understanding of calpain inhibition as a potential therapeutic intervention for Alzheimer's disease.
This compound is a cell-permeable calpain inhibitor with the chemical name Z-Leu-Nle-CHO and molecular formula C₂₀H₃₀N₂O₄. The compound has a molecular weight of 362.46 g/mol and appears as a white to off-white solid. It is soluble in DMF (5 mg/mL) and DMSO (5 mg/mL) and should be stored at -20°C under inert gas conditions. This compound exhibits high potency with half-maximal inhibitory concentration (IC₅₀) values of 52 nM for calpain-1, 34 nM for calpain-2, and 138 nM for papain. The inhibitor acts irreversibly and does not compete with ATP for binding [5].
This compound functions primarily through inhibition of calpain-2, a calcium-dependent cysteine protease that becomes dysregulated in Alzheimer's disease. Under pathological conditions, elevated intracellular calcium levels lead to calpain overactivation, which in turn promotes Aβ production through regulation of β-secretase (BACE1) activity and amyloid precursor protein (APP) processing. Additionally, hyperactivated calpain causes cleavage of neuronal proteins, ultimately leading to neuronal degeneration and loss [1] [6]. Recent research has elucidated that this compound's therapeutic effects are mediated through regulation of the TXNIP/NLRP3 inflammasome pathway. Specifically, this compound treatment reduces expression of calpain-2 and TXNIP/NLRP3 inflammasome-related proteins, while improving decreased pericyte marker (PDGFR-β) levels in the hippocampus of diabetic rats [3] [1] [4].
Table 1: Biochemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | Z-Leu-Nle-CHO |
| Molecular Formula | C₂₀H₃₀N₂O₄ |
| Molecular Weight | 362.46 g/mol |
| Physical Form | White to off-white solid |
| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL |
| Storage Conditions | -20°C, under inert gas |
| Calpain-1 IC₅₀ | 52 nM |
| Calpain-2 IC₅₀ | 34 nM |
| Papain IC₅₀ | 138 nM |
The diabetic rat model exhibiting Alzheimer's disease-like complications is established using Sprague Dawley (SD) male rats at 8 weeks of age (weighing 160 ± 10 g). The model is created through a combination of high-fat high-sugar (HFHS) diet and streptozotocin (STZ) administration. Specifically, rats are fed with HFHS diet (containing 20% sucrose, 10% fat, 2% cholesterol, and 1% sodium cholate) for 4 weeks. After this dietary induction period, animals are fasted for 20 hours and then intraperitoneally injected with 30 mg/kg·d streptozotocin for 5 consecutive days. Following an additional 8-hour fasting period, blood glucose levels are measured using a portable glucometer. Rats with blood glucose levels ≥16.7 mmol/L are considered diabetic and included in the study [1].
To specifically investigate the role of the TXNIP pathway in mediating this compound's effects, additional genetic manipulation can be performed via intracerebroventricular microinjections. One day before streptozotocin injection, rats are micro-injected with LV-TXNIP-OE (TXNIP overexpression vector) or LV-vector (empty vector control) into the CA1 region of the hippocampus using stereotactic coordinates: -3.8 mm posterior to bregma; ±2.2 mm lateral; 2.7 mm dorsal-ventral. The injection speed should be set at 0.2 μL/min, with the needle remaining in place for 8-10 minutes post-injection to allow for proper viral spread [1].
This compound administration begins after 4 weeks of HFHS diet, concurrent with streptozotocin injection. The inhibitor is administered via intraperitoneal injection at 1.75 mg/kg·day for 1 week. For preparation, this compound should be dissolved in a minimal amount of DMF or DMSO followed by addition of buffer or medium immediately before use. Control animals receive phosphate buffer saline (PBS) via intraperitoneal injection while maintained on a normal diet [1]. All animal procedures should be approved by an appropriate Institutional Animal Care and Use Committee, and animals must be maintained under specific pathogen-free conditions at 23 ± 2°C with relative humidity of 60 ± 5% [1].
The Morris water maze test is employed to assess spatial learning and memory ability in rats, which are key cognitive functions affected in Alzheimer's disease. The apparatus consists of a circular water tank (1 m in diameter) filled with white opaque water maintained at 22-25°C. The test is conducted in two phases: training and testing [1].
Performance in the Morris water maze provides a robust assessment of hippocampal-dependent spatial learning and memory, which is consistently impaired in Alzheimer's disease models and rescued by effective interventions [1].
Blood-brain barrier integrity is evaluated using Evans blue extravasation. Evans blue dye (2% in saline) is injected intravenously (4 mL/kg) and allowed to circulate for 1 hour. Animals are then transcardially perfused with phosphate-buffered saline (PBS) until the outflow from the right atrium becomes clear. Brain tissues are collected, weighed, and homogenized in PBS. The homogenate is mixed with trichloroacetic acid (final concentration 50%), incubated overnight at 4°C, and centrifuged at 10,000 × g for 20 minutes. The supernatant is collected, and Evans blue content quantified by measuring absorbance at 620 nm using a spectrophotometer. Extravasated Evans blue content is expressed as μg per g of brain tissue [1].
Western blotting is performed to detect expression levels of key proteins involved in Alzheimer's pathology and the TXNIP/NLRP3 inflammasome pathway. Brain tissues, particularly from the hippocampal region, are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay, and equal amounts of protein (20-40 μg) are separated by SDS-PAGE and transferred to PVDF membranes. Membranes are blocked with 5% non-fat milk and incubated with primary antibodies overnight at 4°C. Primary antibodies should include those targeting:
After incubation with appropriate secondary antibodies, protein bands are visualized using enhanced chemiluminescence and quantified by densitometry [1].
For immunohistochemical analysis, brain sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Endogenous peroxidase activity is quenched with 3% H₂O₂, and sections are blocked with normal serum before incubation with primary antibodies. After washing, sections are incubated with biotinylated secondary antibodies followed by ABC reagent, and developed using DAB substrate. Sections are counterstained with hematoxylin, dehydrated, cleared, and mounted.
For immunofluorescence staining, sections are blocked with normal serum and incubated with primary antibodies overnight at 4°C. After washing, sections are incubated with fluorophore-conjugated secondary antibodies, counterstained with DAPI to visualize nuclei, and mounted with anti-fade mounting medium. Images are captured using a fluorescence microscope or confocal microscope. Immunofluorescence is particularly useful for examining blood vessel density, neuronal markers, and cellular localization of proteins in the hippocampus [1].
Oxidative stress markers and inflammatory-related factors are assessed using enzyme-linked immunosorbent assay (ELISA) kits according to manufacturers' instructions. Markers typically include:
Brain tissues are homogenized in appropriate buffers, centrifuged, and supernatants used for assays. Absorbance is measured using a microplate reader, and concentrations are calculated based on standard curves [1].
Table 2: Effects of this compound on AD-like Pathologies in Diabetic Rats
| Parameter Assessed | Diabetic Model Effect | This compound Intervention Effect | Assessment Method |
|---|---|---|---|
| Cognitive function | Severe impairment | Significant improvement | Morris water maze |
| Blood-brain barrier permeability | Increased | Reduced | Evans blue extravasation |
| Pericyte marker (PDGFR-β) | Decreased | Increased | Immunohistochemistry/Western blot |
| Neuronal density | Reduced | Partially restored | Immunofluorescence |
| Aβ accumulation | Increased | Reduced | Western blot/Immunoassay |
| TXNIP/NLRP3 inflammasome | Upregulated | Downregulated | Western blot |
| Oxidative stress markers | Elevated | Reduced | ELISA |
| Inflammatory cytokines | Elevated | Reduced | ELISA |
| Calpain-2 expression | Increased | Decreased | Western blot |
The experimental data demonstrate that this compound treatment effectively alleviates multiple AD-like pathologies in diabetic rats. Specifically, it improves cognitive function in the Morris water maze test, reduces blood-brain barrier permeability, partially rescues neuronal loss, and decreases Aβ accumulation in the hippocampus. At the molecular level, this compound reduces expression of calpain-2 and TXNIP/NLRP3 inflammasome-related proteins, while improving levels of the pericyte marker PDGFR-β. Additionally, this compound treatment mitigates oxidative stress injury and neuroinflammation in the hippocampus of diabetic rats. Importantly, all these beneficial effects conferred by this compound treatment are reversed by TXNIP overexpression, confirming the crucial role of the TXNIP/NLRP3 inflammasome pathway in mediating this compound's therapeutic actions [3] [1] [4].
The diagram below illustrates the molecular mechanism through which this compound exerts its therapeutic effects in Alzheimer's disease-like complications of diabetes mellitus:
Diagram 1: Mechanism of this compound Action in Alzheimer's Disease-like Complications of Diabetes. This compound inhibits calpain activation, which subsequently downregulates the TXNIP/NLRP3 inflammasome pathway, reducing neuroinflammation, oxidative stress, blood-brain barrier damage, Aβ accumulation, neuronal loss, and cognitive impairment.
The experimental data position This compound as a promising candidate for treating Alzheimer's disease, particularly in individuals with comorbid diabetes mellitus. The compound's ability to simultaneously target multiple pathological processes—including calpain overactivation, neuroinflammation, oxidative stress, and blood-brain barrier dysfunction—suggests potential for greater efficacy compared to single-target approaches. The concentration range effective in experimental models (nanomolar IC₅₀ values) indicates high potency, which is favorable for therapeutic development [3] [1] [5].
For drug development applications, researchers should consider:
While the current data strongly support this compound's potential therapeutic value, several research directions merit attention:
The well-established role of calpain dysregulation in Alzheimer's disease pathology, as documented in numerous studies [7] [8] [6], further supports continued investigation of calpain inhibitors like this compound as potential disease-modifying treatments for this devastating neurodegenerative disorder.
Pancreatic stellate cells (PSCs) have emerged as crucial therapeutic targets in pancreatic fibrosis and pancreatic cancer research due to their pivotal role in extracellular matrix (ECM) deposition and fibrotic progression. In their quiescent state, PSCs maintain normal pancreatic architecture through controlled ECM turnover and contain vitamin A-rich lipid droplets. However, upon activation by injury or inflammation, PSCs undergo a phenotypic transformation into myofibroblast-like cells characterized by increased proliferation, migration, and excessive ECM production, particularly collagen type I [1]. This activation process represents a key mechanism underlying the severe desmoplastic reaction observed in both chronic pancreatitis (CP) and pancreatic ductal adenocarcinoma (PDAC).
Calpain, a calcium-dependent cysteine protease, has been identified as a significant mediator in PSC activation and pancreatic fibrogenesis. The calpain family, particularly calpain-1 and calpain-2, has been implicated in various cellular processes including apoptosis, cellular signaling, cell survival, and cytoskeletal remodeling through cleavage of substrates such as focal adhesion kinase (FAK), IκB, and MYC [2]. Recent research has demonstrated that calpain inhibition represents a promising therapeutic strategy for disrupting the fibrotic tumor microenvironment and PSC activation pathways. Calpeptin (N-Benzoyl-L-tyrosyl-p-aminobenzoic acid) is a cell-permeable calpain inhibitor that specifically targets the active site of calpain, making it an invaluable research tool for investigating PSC biology and developing anti-fibrotic therapies [3] [2].
This compound exerts its anti-fibrotic effects primarily through inhibition of calpain-1 and calpain-2, which are upregulated during PSC activation. The molecular mechanism involves direct binding to the active site of calpain, preventing proteolysis of key substrates involved in PSC activation and fibrotic signaling [3]. Research by Shen et al. (2024) demonstrated that this compound treatment significantly downregulates the expression of both calpain-1 and calpain-2 at the mRNA level, creating a feedback loop that further reduces calpain activity in activated PSCs [3].
The primary signaling pathway affected by this compound is the TGF-β1/smad3 axis, which plays a central role in PSC activation and fibrogenesis. Treatment with this compound results in:
Additionally, this compound disrupts cancer-stromal interactions by interfering with focal adhesion kinase (FAK) signaling, which affects cell migration and invasion capabilities of both PSCs and pancreatic cancer cells (PCCs) [2]. This multi-faceted mechanism positions this compound as a potent inhibitor of the tumor microenvironment in pancreatic cancer.
Table 1: Molecular Targets of this compound in Pancreatic Stellate Cells
| Target | Effect of this compound | Functional Outcome | Experimental Evidence |
|---|---|---|---|
| Calpain-1 & Calpain-2 | Downregulation of mRNA expression | Reduced proteolytic activity | qRT-PCR, Western blot [3] |
| TGF-β1 | Decreased expression | Inhibition of PSC activation | ELISA, Western blot [3] |
| smad3 | Reduced phosphorylation | Impaired fibrotic signaling | Phospho-smad3 Western blot [3] |
| α-SMA | Downregulated expression | Reduced PSC activation | Immunofluorescence, Western blot [3] [2] |
| Collagen-Iα1 | Decreased production | Reduced ECM deposition | Sirius red staining, qRT-PCR [3] |
| FAK | Impaired cleavage | Reduced migration and invasion | Migration/invasion assays [2] |
PSC Isolation:
PSC Characterization:
This compound Treatment:
Cell Viability Assay:
Migration Assay:
Invasion Assay:
Apoptosis Assay:
Chronic Pancreatitis Model:
Pancreatic Cancer Xenograft Model:
Tissue Analysis:
Table 2: Experimental Protocols for this compound Application in PSC Research
| Application | Model System | This compound Concentration/Dose | Treatment Duration | Key Assessments |
|---|---|---|---|---|
| In Vitro PSC Activation | Primary human or rodent PSCs | 10-80 μM in culture media | 24-72 hours | Viability, migration, invasion, apoptosis, α-SMA expression [3] [2] |
| Cancer-Stromal Interactions | Co-culture of PSCs with PCCs | 20-60 μM in culture media | 48-72 hours | Invasion, migration, cytokine secretion, ECM production [2] |
| Chronic Pancreatitis | Cerulein-induced CP in mice | 0.04 mg in IP injection (3x/week) | 4 weeks | Pancreatic fibrosis, collagen deposition, α-SMA+ cells [3] |
| Pancreatic Cancer | Xenograft model (PCCs + PSCs) | 0.04 mg in IP injection (3x/week) | 4 weeks | Tumor volume, weight, desmoplasia, metastasis [2] |
| Signaling Pathways | PSC culture | 20-60 μM in culture media | 24-48 hours | TGF-β1/smad3 pathway, calpain expression/activity [3] |
Treatment of activated PSCs with this compound produces dose-dependent effects across multiple functional parameters. At the molecular level, this compound significantly reduces mRNA expression of calpain-1 and calpain-2 while downregulating key fibrotic markers including α-SMA and collagen-Iα1 [3]. Functional assessments demonstrate impaired migration, invasion, and viability of both PSCs and pancreatic cancer cells, with particular potency in disrupting cancer-stromal interactions [2].
In vivo, this compound administration in mouse models of chronic pancreatitis results in marked improvement of pancreatic fibrosis, evidenced by reduced collagen deposition, decreased α-SMA positive cells, and improved histological architecture [3]. In pancreatic cancer xenograft models, this compound treatment significantly reduces tumor volume and weight while attenuating the desmoplastic reaction through inhibition of PSC activation [2].
Table 3: Expected Outcomes from this compound Treatment in PSC Experiments
| Parameter | Experimental System | Control Values | This compound Treatment | Significance | Reference |
|---|---|---|---|---|---|
| PSC Viability | In vitro (PSCs) | 100% viability | 40-60% reduction at 80 μM | P = 0.017 | [2] |
| PSC Migration | In vitro (transwell) | 100% migration | 50-70% reduction | P = 0.027 | [2] |
| PSC Invasion | In vitro (Matrigel) | 100% invasion | 50-75% reduction | P = 0.035 | [2] |
| Cancer-Stromal Migration | Co-culture (PCCs + PSCs) | 100% migration | 70-80% reduction | P = 0.0002 | [2] |
| Tumor Volume | Xenograft model | ~500 mm³ | ~250 mm³ reduction | P = 0.0473 | [2] |
| Tumor Weight | Xenograft model | ~0.5 g | ~0.25 g reduction | P = 0.0471 | [2] |
| Desmoplastic Reaction | Xenograft model | Extensive fibrosis | Significant inhibition | P < 0.001 | [2] |
| α-SMA Expression | Chronic pancreatitis model | High expression | Marked reduction | P < 0.05 | [3] |
| Collagen Deposition | Chronic pancreatitis model | Extensive deposition | Significant decrease | P < 0.05 | [3] |
The following diagram illustrates the key molecular pathways affected by this compound treatment in pancreatic stellate cells:
Diagram 1: Molecular mechanism of this compound action in pancreatic stellate cells. This compound inhibits calpain-1 and calpain-2 activation, downregulates TGF-β1 expression, and reduces smad3 phosphorylation, ultimately suppressing PSC activation markers and fibrotic processes.
Variable PSC Activation States:
This compound Solubility and Stability:
Off-Target Effects:
In Vivo Delivery Considerations:
Time Course Experiments:
Complementary Assays:
Appropriate Controls:
This compound represents a valuable research tool for investigating PSC biology and developing anti-fibrotic therapies for pancreatic diseases. Through its specific inhibition of calpain and downstream disruption of the TGF-β1/smad3 signaling pathway, this compound effectively suppresses PSC activation, reduces ECM production, and impairs cancer-stromal interactions [3] [2]. The well-established protocols outlined in these application notes provide researchers with robust methodologies for utilizing this compound in both in vitro and in vivo settings.
The translational potential of this compound is particularly promising for pancreatic ductal adenocarcinoma, where it addresses the significant clinical challenge of stromal desmoplasia that contributes to chemotherapy resistance and disease progression [2] [1]. Additionally, its efficacy in chronic pancreatitis models supports its potential application in fibrotic pancreatic disorders [3]. Further research should focus on optimizing delivery strategies, exploring combination therapies with conventional chemotherapeutic agents, and investigating potential synergistic effects with other anti-fibrotic compounds to maximize therapeutic benefits while minimizing potential side effects.
This compound (N-Benzyloxycarbonyl-L-leucylnorleucinal) is a potent, cell-permeable inhibitor of cysteine proteases. Initially characterized as a calpain inhibitor, recent research has revealed its exceptionally strong activity against cathepsin L (CatL) and other cysteine cathepsins, making it a promising candidate for antiviral drug development, particularly against SARS-CoV-2 and its variants [1] [2]. Its biological activity stems from an aldehyde warhead that covalently binds to the catalytic cysteine residue in the active site of target proteases, forming a thiohemiacetal complex and effectively inhibiting protease activity [1].
The therapeutic potential of this compound is particularly valuable for targeting host proteins involved in viral entry, which exhibit greater mutational stability compared to highly mutable viral targets. This review provides detailed application notes and standardized protocols for evaluating this compound's cathepsin inhibition profile, supporting ongoing antiviral and drug repurposing research efforts [1].
Extensive enzymatic assays have quantified this compound's potency against various proteases. The data below summarize its inhibition constants (Kᵢ) for relevant viral and host cysteine proteases:
Table 1: Inhibition Constants of this compound and Analogs Against Key Proteases
| Compound | Cathepsin K (Kᵢ) | Cathepsin L (Kᵢ) | Cathepsin V (Kᵢ) | Cathepsin B (Kᵢ) | SARS-CoV-2 Mᵖʳᵒ (Kᵢ) |
|---|---|---|---|---|---|
| This compound | 61 pM | 131 pM | Similar to CatL | Nanomolar range | Micromolar range |
| S-Calpeptin | 50 pM | 148 pM | Similar to CatL | Nanomolar range | - |
| GC-376 | 91 pM | 259 pM | Similar to CatL | Nanomolar range | Nanomolar range |
Data adapted from comprehensive enzyme inhibition studies [1].
The exceptional enzymatic inhibition potency of this compound translates to significant biological effects in disease models:
Table 2: Efficacy of this compound in Biological Assays
| Assay Type | Model System | Dosing/Concentration | Key Findings |
|---|---|---|---|
| SARS-CoV-2 Infection | VERO E6 cells | <100 nM | High suppression of virus replication [1] |
| SARS-CoV-2 Infection | Golden Syrian hamsters | 1 mg/kg body weight (sulfonated this compound) | Reduced viral load in trachea [1] |
| Pancreatic Cancer | Mouse xenograft | 0.04 mg (dosing regimen) | Reduced tumor volume and weight; inhibited invasion [3] |
| Cardiac Hypertrophy | Feline pressure overload model | 0.6 mg/kg IV | Attenuated calpain activation; prevented cardiomyocyte death [4] |
This standardized protocol adapts methodologies from referenced studies to measure this compound's inhibition of cathepsin activity using fluorogenic substrates [1] [5].
The following diagram illustrates the experimental workflow and molecular mechanism of the fluorogenic cathepsin inhibition assay:
This protocol evaluates this compound's ability to block SARS-CoV-2 entry via cathepsin L inhibition in cell culture models [1] [6].
X-ray crystallography studies have elucidated the structural basis for this compound's potent cathepsin inhibition. The compound binds covalently to the catalytic cysteine (Cys25) in the cathepsin L active site via its aldehyde warhead, forming a thiohemiacetal [1]. The peptidomimetic structure of this compound occupies substrate sites S1 to S3, with key interactions including:
Compared to the viral main protease (Mᵖʳᵒ), cathepsins have less constrained active sites, explaining this compound's superior inhibition of host cathepsins over viral targets [1]. This structural information provides a rational basis for designing optimized analogs with improved selectivity and potency.
Successful implementation of this compound cathepsin inhibition assays requires attention to several critical parameters:
This compound represents a valuable chemical tool for studying cathepsin-dependent biological processes and a promising lead compound for antiviral drug development. Its picomolar inhibition of cathepsin L, combined with demonstrated efficacy in cellular and animal models of SARS-CoV-2 infection, positions it as a compelling candidate for further therapeutic exploration.
The protocols detailed in this application note provide robust methodologies for quantifying this compound's cathepsin inhibition profile and cellular antiviral activity. These standardized approaches will facilitate systematic comparison across research groups and support ongoing efforts to develop host-directed antiviral therapeutics targeting viral entry mechanisms.
This compound (C₁₅H₁₈N₂O₄) is a cell-permeable calpain inhibitor that has emerged as a valuable research tool in neuroscience, particularly for studying blood-brain barrier (BBB) pathophysiology and neuronal protection. As a potent cysteine protease inhibitor, this compound specifically targets calcium-activated neutral proteases (calpains) that become dysregulated under various pathological conditions. The BBB represents a formidable challenge for neurological therapeutics, selectively limiting passage of molecules from circulation to the brain parenchyma while maintaining CNS homeostasis. Understanding compounds that can modulate BBB integrity or exhibit neuroprotective effects is crucial for developing treatments for neurological disorders.
Research indicates that this compound demonstrates significant protective effects on BBB integrity in multiple disease models, though its ability to cross the intact BBB under normal conditions remains an area of active investigation. Most studies have administered this compound via direct injection routes to bypass the BBB, highlighting the need for further research on its permeability across intact BBB. These properties position this compound as both a valuable research tool for understanding calpain-mediated pathways in BBB disruption and a promising candidate for therapeutic development against various neurological conditions where BBB compromise and calpain activation contribute to disease pathology.
This compound has demonstrated significant neuroprotective effects across multiple preclinical disease models through its ability to inhibit calpain-mediated pathogenic pathways. In subarachnoid hemorrhage (SAH) models, intracerebroventricular administration of this compound (50 μg) significantly reduced brain edema, decreased Evans blue dye extravasation (indicating reduced BBB permeability), and improved neurobehavioral deficits [1] [2]. These improvements were mechanistically linked to reduced activation of caspase-3, caspase-9, caspase-12, and PARP - key mediators of apoptotic pathways [1]. The treatment also significantly decreased neuronal apoptosis in the basal cortex, suggesting that this compound's neuroprotection in early brain injury after SAH occurs primarily through antiapoptotic mechanisms [2].
In Alzheimer's disease (AD) complications associated with diabetes mellitus, this compound treatment effectively improved cognitive function in rats as measured by Morris water maze performance [3]. The compound reduced expression of calpain-2 and TXNIP/NLRP3 inflammasome-related proteins, alleviated neuronal loss, decreased Aβ accumulation, and reduced inflammation and oxidative stress injury in the hippocampus [3]. Importantly, these beneficial effects were reversed by TXNIP overexpression, confirming the specificity of this pathway in this compound's mechanism. Additional research has illuminated that this compound exerts protection against ischemic stroke damage by inhibiting calpain-mediated cleavage of CRMP2, preventing conversion of p35 to p25 (which leads to CDK5 overactivation), and reducing tau protein fragmentation into toxic species [4].
A consistent finding across studies is this compound's ability to preserve BBB integrity under pathological conditions. In SAH models, this compound treatment significantly reduced brain water content and Evans blue extravasation, indicating preservation of barrier function [1] [2]. Similarly, in diabetes-mediated AD-like complications, this compound ameliorated the decreased expression of the pericyte marker PDGFR-β and tight junction proteins occludin and ZO-1, suggesting stabilization of BBB cellular components [3]. These findings position this compound as both a valuable research tool for understanding calpain-mediated BBB disruption and a promising candidate for therapeutic development against various neurological conditions where BBB compromise contributes to disease pathology.
Table 1: Summary of this compound Effects in Neurological Disease Models
| Disease Model | Administration Route | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Subarachnoid Hemorrhage [1] [2] | Intracerebroventricular (50 μg) | ↓ Brain edema, ↓ BBB permeability, ↑ Neurobehavioral function, ↓ Neuronal apoptosis | Calpain inhibition, ↓ Caspase-3,9,12, PARP activation |
| Alzheimer's Disease-Diabetes Complication [3] | Not specified | ↑ Cognitive function, ↓ Aβ accumulation, ↓ Inflammation and oxidative stress | ↓ Calpain-2, ↓ TXNIP/NLRP3 inflammasome |
| Ischemic Stroke [4] | Not specified | ↓ Neuronal damage, ↑ Functional recovery | Inhibition of CRMP2 cleavage, ↓ p25/CDK5 activation, ↓ Tau fragmentation |
Table 2: Key Quantitative Findings from this compound Studies
| Parameter Measured | Model System | Effect of this compound | Significance |
|---|---|---|---|
| Intracellular Ca²⁺ Level [2] | SAH rat model | Significant reduction | P < 0.05 vs. SAH group |
| Calpain Activity [2] | SAH rat model | Significant inhibition | P < 0.05 vs. SAH group |
| Brain Water Content [1] [2] | SAH rat model | Significant reduction | P < 0.05 vs. SAH group |
| Evans Blue Extravasation [1] [3] [2] | SAH and DM-AD rat models | Significant reduction | P < 0.05 vs. disease controls |
| Neuronal Apoptosis [1] [2] | SAH rat model | Significant decrease | P < 0.05 vs. SAH group |
| Cognitive Function [3] | DM-AD rat model (Morris water maze) | Significant improvement | P < 0.05 vs. disease controls |
| Inflammatory Markers [3] | DM-AD rat model | Significant reduction | P < 0.05 vs. disease controls |
Purpose: To evaluate this compound's effects on blood-brain barrier permeability following subarachnoid hemorrhage.
Materials:
Procedure:
Notes: Sham-operated animals serve as controls. Randomization of animals to experimental groups is critical. Dose and timing may require optimization for specific disease models.
Purpose: To assess this compound's effects on neuronal apoptosis and associated signaling pathways.
Materials:
Procedure:
Notes: Include both positive and negative controls for antibody specificity. Normalize protein expression to housekeeping genes. Blinding during image analysis prevents observer bias.
Diagram 1: this compound neuroprotective mechanisms against SAH-induced injury. This compound inhibits calpain activation, reducing caspase-dependent apoptosis and BBB disruption [1] [2].
Diagram 2: Comprehensive research workflow for evaluating this compound effects. The schematic outlines key steps and measurements for assessing therapeutic efficacy [1] [3] [2].
This compound serves as a valuable research tool for investigating calpain-mediated pathways in neurological disorders and BBB dysfunction. Its demonstrated efficacy across multiple disease models suggests potential therapeutic applications, particularly for conditions involving excitotoxicity, oxidative stress, and inflammation. Current research indicates promising avenues for this compound in subarachnoid hemorrhage, Alzheimer's disease complications, and ischemic stroke, though clinical translation requires further development.
Future research should address several key challenges. Delivery optimization remains critical, as current studies primarily use direct CNS administration. Exploring novel delivery strategies such as nanoparticle carriers, focused ultrasound, or engineered bacterial vectors [5] [6] could enhance brain penetration while minimizing systemic effects. Additionally, dose-response studies and treatment window optimization are needed across different injury models. The development of more specific calpain inhibitors with improved BBB permeability may yield compounds with better therapeutic indices.
The potential to combine this compound with other therapeutic approaches also warrants investigation, particularly given the multifactorial nature of neurological disorders. As research advances, this compound and its derivatives may offer new opportunities for treating the numerous neurological conditions where calpain activation and BBB disruption contribute to disease pathogenesis.
Fibrosis is characterized by excessive deposition of extracellular matrix (ECM) proteins, leading to organ dysfunction. A key mediator of this process is Transforming Growth Factor-beta 1 (TGF-β1), which promotes fibroblast activation and collagen synthesis [1]. Calpains, a family of calcium-dependent cysteine proteases, are involved in tissue remodeling and fibrosis. Research indicates a critical crosstalk between calpain activation and TGF-β1, where each can activate the other, creating a profibrotic feedback loop [1].
Calpeptin (benzyl N-[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]carbamate) is a cell-permeable calpain inhibitor. It has demonstrated efficacy in ameliorating fibrosis in various animal models, including pulmonary fibrosis, pancreatic cancer desmoplasia, and acute kidney injury (AKI) [2] [3] [4]. Its primary mechanism involves disrupting the profibrotic calpain-TGF-β1 axis.
This compound exerts its anti-fibrotic effects through several interconnected mechanisms centered on calpain inhibition.
The following diagram illustrates the core signaling pathway and the points of inhibition by this compound.
The anti-fibrotic efficacy of this compound has been quantified in various preclinical models. The tables below summarize key findings from in vivo and in vitro studies.
Table 1: Efficacy of this compound in Preclinical Fibrosis Models
| Disease Model | Administration Route & Dose | Key Outcomes | Reference |
|---|---|---|---|
| Bleomycin-induced Pulmonary Fibrosis (Mouse) | Intraperitoneal, 0.04 mg/injection, 3x/week | Histological amelioration of fibrosis; ↓ mRNA of IL-6, TGF-β1, angiopoietin-1, Col1α1 in lung tissue. [2] | [2] |
| Ischemia/Reperfusion Acute Kidney Injury (Mouse) | Intraperitoneal, 40 µg/mouse/day, 5 days pre-treatment | Improved renal function (↓ SCr, BUN); ↓ tubular apoptosis; suppressed AIM2/NLRP3 inflammasome; ↑ Klotho protein. [4] | [4] |
| Pancreatic Cancer Xenograft (Mouse) | Intraperitoneal, 0.04 mg/injection, 3x/week for 4 weeks | Reduced tumor volume & weight; inhibited tumor desmoplastic reaction (↓ Sirius red staining). [3] | [3] |
Table 2: In Vitro Effects of this compound on Relevant Cell Types
| Cell Type | This compound Concentration | Observed Effects | Reference |
|---|---|---|---|
| Human Lung Fibroblasts (WI38 VA13, IMR-90) | 100 nM | Suppressed IL-6-dependent cell proliferation; reduced production of IL-6, TGF-β1, angiopoietin-1, and collagen. [2] | [2] |
| Human Lung Fibroblasts (Primary) | Not Specified | Attenuated bleomycin-induced TGF-β1 increase and collagen-I synthesis. [1] | [1] |
| Pancreatic Stellate Cells (PSCs) & Pancreatic Cancer Cells (PCCs) | 10-80 µM | Inhibited proliferation, migration, and invasion of PSCs and PCCs; disrupted cancer-stromal interaction. [3] | [3] |
| Human Proximal Tubular Epithelial Cells (HK-2) | 20 µM | Under hypoxia, suppressed AIM2 inflammasome and increased Klotho protein. [4] | [4] |
Here are standardized protocols for evaluating the anti-fibrotic effects of this compound in in vitro and in vivo settings.
This protocol is adapted from studies on lung and pancreatic stellate cells [2] [5].
1. Compound Preparation
2. Cell Seeding and Treatment
3. Downstream Analysis
The workflow for this in vitro procedure is summarized below.
This protocol is based on established methods for evaluating this compound in a mouse model of pulmonary fibrosis [2] [5].
1. Animal Model Establishment
2. Drug Administration
3. Sample Collection and Analysis
This compound's utility extends beyond fibrosis research. Recent studies highlight its potent inhibition of host cysteine cathepsins (e.g., Cathepsin L) as a strategy to block SARS-CoV-2 cell entry, showcasing its potential in antiviral drug development [6]. Furthermore, its ability to disrupt cancer-stromal interactions in pancreatic cancer suggests a promising role in oncology, particularly in targeting the tumor microenvironment to improve drug delivery and efficacy [3].
This compound (CP) is a cell-permeable calpain inhibitor with high selectivity, potency, and specificity toward calcium-dependent cysteine proteases known as calpains. As a research tool, this compound has become invaluable for investigating the role of calpains in neuronal apoptosis across various neurological disorders. The neuroprotective effects of this compound stem from its ability to maintain calcium homeostasis, which is frequently disrupted in pathological conditions including subarachnoid hemorrhage, Parkinson's disease, and other neurodegenerative states. This compound's mechanism involves competitive, reversible inhibition of calpain activity, thereby preventing the proteolytic cleavage of key neuronal substrates that would otherwise trigger apoptotic pathways [1] [2].
The significance of this compound in neuroscience research extends to its ability to modulate multiple cell death pathways simultaneously. Research demonstrates that this compound reduces neurobehavioral deficits and neuronal apoptosis following subarachnoid hemorrhage in rat models, suggesting its therapeutic potential for stroke-related brain injury [1]. In Parkinson's disease models, this compound exhibits neuroprotective effects by preventing the degeneration of substantia nigra neurons through inhibition of calpain-2 and modulation of neuroinflammatory responses [2] [3]. Furthermore, studies in ischemia/reperfusion-induced acute kidney injury reveal that this compound suppresses inflammasome activation and upregulates protective proteins like Klotho, indicating broader applications beyond neuroscience [4]. These diverse protective mechanisms make this compound an essential compound for deciphering the complex interplay between calpain activation and neuronal apoptosis.
Table 1: In Vitro Experimental Parameters for this compound in Neuronal Apoptosis Studies
| Cell Line | Induction Method | This compound Concentration | Treatment Duration | Key Findings | Source |
|---|---|---|---|---|---|
| BV2 microglial cells | LPS (1 µg/mL) | 10 µM | 24 hours | Significantly reduced ROS generation and pro-inflammatory cytokines (TNF-α, IL-6) | [2] |
| VSC4.1 motoneuron cells | IFN-γ induction | 10 µM | 24 hours | Attenuated ROS production and improved cell viability | [2] |
| HK-2 cells (hypoxia model) | CoCl₂ (300 µM) | 20 µM | 24 hours pretreatment | Suppressed AIM2 inflammasome, upregulated Klotho protein | [4] |
| SH-SY5Y cells | Rotenone | 10-50 µM | 24 hours | Protected cell viability, preserved cellular morphology | [3] |
| C2C12 myoblast | Differentiation | 50 µM | 12-72 hours | Affected differentiation process, reduced fusion rate by ~50% | [5] |
Table 2: In Vivo Experimental Parameters for this compound in Neuronal Apoptosis Studies
| Disease Model | Subject | This compound Administration | Treatment Duration | Key Outcomes | Source |
|---|---|---|---|---|---|
| Subarachnoid Hemorrhage | Sprague-Dawley rats | Intracerebroventricular injection | Daily until sacrifice (1-3 days post-SAH) | Attenuated brain edema, BBB disruption, and neuronal apoptosis; improved neurobehavioral deficits | [1] |
| Parkinson's (MPTP model) | Mice | Not specified | 5 days preventative treatment | Reduced astrogliosis, inflammatory cytokines, and chemokines in dorsal striatum and plasma | [2] |
| Parkinson's (Rotenone model) | Lewis rats | This compound injection | Early intervention protocol | Prevented loss of substantia nigra dopaminergic neurons; reduced glial activation | [3] |
| Renal Ischemia/Reperfusion | C57/B6J mice | Intraperitoneal (40 µg/mouse/day) | 5 days preventative treatment | Improved renal function, reduced tubular cell apoptosis, suppressed AIM2 inflammasome | [4] |
The neuroprotective effects of this compound are mediated through its influence on multiple interconnected signaling pathways that collectively regulate neuronal survival and death. The primary mechanism involves calpain inhibition, which prevents the proteolytic cleavage of various substrates involved in apoptosis and inflammation. In subarachnoid hemorrhage models, this compound significantly reduces the activation of key apoptotic mediators including caspase-3, caspase-9, and caspase-12, as well as PARP cleavage [1]. This inhibition of the apoptotic cascade correlates with improved neurobehavioral outcomes and reduced neuronal death, positioning this compound as a promising therapeutic candidate for stroke-related injuries.
In Parkinson's disease models, this compound demonstrates isoform-specific effects on calpain family members. While both calpain-1 and calpain-2 are expressed in substantia nigra dopaminergic neurons, this compound treatment significantly attenuates calpain-2 expression, which correlates with neuronal survival [3]. This isoform-specific regulation is particularly important given the opposing roles these isoforms play in cell survival and death. Additionally, this compound modulates neuroinflammatory pathways by reducing microglial activation and promoting the transition to neuroprotective M2-type microglia [3] [6]. The compound further influences oxidative stress responses by decreasing ROS generation in both microglial and motor neuron cells, thereby mitigating another key contributor to neuronal apoptosis [2].
Figure 1: this compound's Neuroprotective Mechanism of Action. This diagram illustrates how this compound interferes with the calpain-mediated apoptotic pathway at multiple points, ultimately reducing neuronal apoptosis and promoting neuroprotection. The green elements represent protective effects, while red elements indicate apoptotic processes.
The comprehensive evaluation of this compound's effects on neuronal apoptosis involves a multi-faceted approach spanning in vitro and in vivo models. The typical workflow begins with in vitro validation using relevant cell lines (e.g., BV2 microglia, VSC4.1 motoneurons, or SH-SY5Y neuroblastoma cells) to establish concentration-response relationships and initial mechanism of action. This is followed by in vivo verification in disease-specific animal models that recapitulate key aspects of human neurological disorders. The workflow culminates in detailed mechanistic studies employing techniques ranging from molecular biology to immunohistochemistry to elucidate the precise pathways modulated by this compound treatment.
Figure 2: Experimental Workflow for Evaluating this compound Effects. This diagram outlines the comprehensive approach from study design through data analysis for investigating this compound's effects on neuronal apoptosis, incorporating both in vitro and in vivo models with multiple assessment methodologies.
The experimental protocols outlined above position this compound as a valuable tool for investigating therapeutic interventions across a spectrum of neurological conditions. In subarachnoid hemorrhage research, this compound has demonstrated efficacy in reducing early brain injury and improving functional outcomes by targeting the calpain-mediated apoptotic pathway [1] [8]. For Parkinson's disease studies, this compound's ability to inhibit calpain-2 activation and protect substantia nigra neurons from rotenone-induced degeneration offers insights into novel neuroprotective strategies [3]. Additionally, in models of neuroinflammation, this compound modulates microglial activation states and reduces pro-inflammatory cytokine production, highlighting its potential for conditions where neuroinflammation contributes to disease progression [2] [6].
Beyond these direct applications, this compound serves as an important mechanistic probe for deciphering the contribution of calpain activation to various neuronal death pathways. Researchers can utilize these protocols to investigate the cross-talk between different cell death mechanisms (apoptosis, pyroptosis, necroptosis) and identify key nodal points where calpain inhibition provides maximal protective benefit. The compound's effects on AIM2 inflammasome suppression and Klotho protein upregulation further expand its utility for studying connections between calpain activation, inflammasome signaling, and aging-related pathways in neurological diseases [4].
The comprehensive application notes and protocols presented here provide researchers with detailed methodologies for investigating this compound's effects on neuronal apoptosis. The structured tables summarizing key experimental parameters serve as quick references for study design, while the detailed protocols ensure methodological reproducibility across laboratories. The signaling pathway and workflow diagrams offer conceptual frameworks for understanding this compound's mechanisms of action and planning comprehensive research approaches. As research continues to elucidate the complex roles of calpains in neurological diseases, this compound remains an essential tool for both basic mechanistic studies and preclinical therapeutic development.
| Property | Supplier / Source | Specification |
|---|---|---|
| Solution Stability | MedChemExpress (MCE) [1] | 1 month at -20°C |
| AdooQ [2] | 1 month at -20°ºC (lyophilized powder stable for 36 months at -20°C) | |
| Solid Form Storage | Sigma-Aldrich (Calbiochem) [3] | Package under inert gas; store at -20°C |
| Tocris [4] [5] | Desiccate at +4°C | |
| Solubility | Selleckchem [6] [7] | 72 mg/mL in DMSO and Ethanol; Insoluble in Water |
| AdooQ [2] | 66 mg/mL in DMSO and Ethanol; Insoluble in Water | |
| MedChemExpress (MCE) [1] | 100 mg/mL in DMSO |
To ensure optimal stability and performance of Calpeptin in your experiments, follow these practical steps:
Here are answers to specific questions researchers might encounter:
What should I do if my this compound solution precipitates?
Why is my this compound not producing the expected biological effect?
How should I store this compound for long-term use?
The following diagram outlines the recommended procedure for preparing and using this compound solutions to maximize stability:
Calpeptin is a cell-permeable calpain inhibitor. Its ability to cross cell membranes is central to its function in protecting against calcium-induced cellular damage [1].
The table below summarizes key properties and mechanisms relevant to its permeability and activity:
| Property | Description | Experimental Correlation/Note |
|---|---|---|
| Primary Mechanism | Inhibition of calpain, a calcium-dependent cysteine protease [1]. | Prevents degradation of cytoskeletal proteins and apoptosis [2] [1]. |
| Chemical Warhead | Likely contains an electrophilic moiety (e.g., aldehyde) that targets the catalytic cysteine in calpain [3]. | Forms a reversible covalent bond with the enzyme [4]. |
| Permeability Evidence | Effective in reducing neuronal apoptosis and neurobehavioral deficits in rat SAH models after intracerebroventricular injection [1]. | Demonstrates bioavailability and activity within the brain. |
| Molecular Attributes | Smaller molecular weight and structural features compared to endogenous inhibitor calpastatin [3]. | Calpastatin lacks cellular permeability, highlighting the advantage of small molecules like this compound [3]. |
If you suspect insufficient cellular delivery of this compound, consider these optimization strategies:
Here are solutions to frequently encountered problems:
Lack of Efficacy in Cellular Assays
Inconsistent Results Between Assays
Solubility or Stability Issues
For a systematic approach to evaluating and optimizing this compound delivery, follow this workflow. The diagram outlines the key steps, from initial in silico screening to functional validation.
Understanding how this compound works inside the cell can help in troubleshooting its effects. The following diagram illustrates its role in protecting against calpain-mediated apoptosis.
The following table summarizes the known off-target effects of Calpeptin on various cathepsins and other proteases, which is crucial for interpreting experimental outcomes [1] [2].
| Target Protein | Effect of this compound | Inhibition Constant (Kᵢ or IC₅₀) | Experimental Context |
|---|---|---|---|
| Cathepsin L (CatL) | Potent inhibition [3] [1] | Kᵢ = 131 pM [1] | Enzyme inhibition assay |
| Cathepsin K (CatK) | Potent inhibition [1] | Kᵢ = 61 pM [1] | Enzyme inhibition assay |
| Cathepsin V (CatV) | Potent inhibition [1] | Similar potency to CatL [1] | Enzyme inhibition assay |
| Cathepsin B (CatB) | Weaker inhibition [1] | Kᵢ in nanomolar range [1] | Enzyme inhibition assay |
| SARS-CoV-2 Mpro | Moderate inhibition [1] [2] | IC₅₀ = 10.7 μM [2]; Kᵢ in μM range [1] | Biochemical assay |
| Calpain I & II | Primary target (on-target) [2] [4] | Potent inhibitor [2] | Cell-based assays |
Here are detailed methodologies from key studies that you can reference for troubleshooting experimental results.
This protocol is used to determine the potency and selectivity of this compound against specific proteases.
This assay evaluates this compound's antiviral activity, which is linked to its inhibition of cathepsin-mediated viral entry.
The diagram below illustrates the cellular entry pathways of SARS-CoV-2 and the points where this compound acts, which is central to understanding its off-target effects in virology experiments.
SARS-CoV-2 Entry Pathways and this compound Inhibition
The mechanism of this compound's antiviral action primarily involves the potent inhibition of Cathepsin L in the endosomal pathway, preventing the proteolytic activation of the viral spike protein necessary for fusion [3] [1]. While some studies suggest it may also bind the Spike Protein's Receptor Binding Domain (RBD) to block ACE2 interaction [5] [4], this is not considered its main mechanism and its physiological relevance is debated [3] [1].
| Aspect | Details | Source / Context |
|---|---|---|
| Solubility in DMSO | Varies by supplier: 25 mg/mL [1], 72 mg/mL (~199 mM) [2], 100 mg/mL (~276 mM) [3], or 100 mM [4]. | Supplier data sheets. |
| Storage | Prepare stock solutions in fresh, anhydrous DMSO. Aliquot and store at -20°C for long-term stability [2] [5] [4]. | Standard laboratory handling advice. |
| Working Concentration | Varies by experiment. Common range: 10 - 50 µM in cell culture [2]. | Compiled from experimental data in research literature. |
The table below outlines specific Calpeptin concentrations and conditions used in published studies, which can serve as reference protocols.
| Cell Line / Model | Assay Type | This compound Concentration | Incubation Time | Key Findings / Notes | PMID / Source |
|---|---|---|---|---|---|
| PC12 Cells (Rat) | Autophagy assay | 10 µM | 96 hours | Induced clearance of mutant proteins (EGFP-HDQ74 & A53T alpha-synuclein). | 18391949 [2] |
| COS7 Cells (African Green Monkey) | Autophagy assay | 50 µM | 24 - 48 hours | Increased autophagosome formation and reduced protein aggregation. | 18391949 [2] |
| HeLa Cells (Human) | Antiviral / Cytotoxic assay | IC50 = 17.7 µM (Antiviral) TC50 = 22.1 µM (Cytotoxic) | Not specified | Tested against human rhinovirus-14. Note the narrow window between efficacy and toxicity. | ChEMBL [2] | | NMuMG Cells (Mouse) | Function assay (EMT) | 25 to 50 µM | 24 to 72 hours | Suppressed TGFβ1-induced calpain activity and epithelial-mesenchymal transition (EMT). | ChEMBL [2] | | Mouse Xenograft Model (In vivo) | Antitumor activity | 0.04 mg/mouse (Intraperitoneal) | 3 times/week for 4 weeks | Reduced tumor volume and inhibited desmoplastic reaction in pancreatic cancer model. | [6] |
You can structure a standard operating procedure for researchers using the following workflow:
Q: What is the maximum recommended concentration of DMSO in cell culture?
Q: The this compound precipitates when I add it to my aqueous buffer. What should I do?
Q: Why do the reported solubility values differ between suppliers?
| Cell Line | Cell Type / Origin | Reported Non-Toxic Concentration | Toxic / High Concentration | Key Findings / Context |
|---|---|---|---|---|
| BV2 [1] | Murine microglial cells | 10 µM | Information missing | Used in LPS-induced neuroinflammation studies; significantly reduced pro-inflammatory cytokines and ROS [1]. |
| VSC-4.1 [1] | Spinal motor neuron hybrid | 10 µM | Information missing | Attenuated IFN-γ-induced ROS production and improved cell viability [1]. |
| Hs578Ts(i)8 [2] | Triple-negative breast cancer | 25 µM | Information missing | Showed no toxicity in acid phosphatase and flow cytometry assays (Annexin V/PI) over 48 hours [2]. |
| SV-40 [1] | Human microglia | 10 µM | Information missing | Used in studies involving antigen presentation to CD4+ T cells [1]. |
| Pancreatic Cancer Cells (PCCs) [3] | Human pancreatic cancer (multiple lines) | 10-80 µM (viability assay) | >20 µM (reduced viability) | Functional assays used: cell viability, migration, invasion. Viability significantly decreased at 20 µM and higher in some lines [3]. |
| Pancreatic Stellate Cells (PSCs) [3] | Human pancreatic stellate cells | 10-80 µM (viability assay) | >20 µM (reduced viability) | Showed similar sensitivity to PCCs, with reduced viability at concentrations above 20 µM [3]. |
| VERO E6 & LC-HK2 [4] | Monkey kidney & human lung carcinoma | Up to low micromolar range | Information missing | Showed no cytotoxicity at low µM concentrations; used in SARS-CoV-2 infection inhibition studies [4]. |
| ND7/23 [5] | Rat dorsal root ganglion neuron | 20 µM | Information missing | Used to inhibit CdTe QDs-induced apoptosis via the calpain2/caspase12 pathway [5]. |
Here are answers to frequently asked questions regarding Calpeptin use in experiments:
Q: What is a safe starting concentration for testing this compound on my cell line?
Q: How should I handle and store this compound?
Q: this compound is not showing the expected effect in my experiment. What could be wrong?
For a new cell line, follow this general protocol to establish a safe working concentration:
Protocol Details:
Understanding how this compound works helps in troubleshooting its effects. The diagram below illustrates its primary mechanisms and potential downstream consequences of over-inhibition that could lead to toxicity.
1. Understand the Dual-Target Nature of Calpeptin The primary challenge with this compound is its potent inhibition of both calpains and cathepsins.
2. Select the Appropriate Calpain Isoform for Your Research Calpains are not a single target. Your experimental context, especially the specific calpain isoform involved, is critical.
3. Employ Strategic Experimental Design You can design your experiments to isolate this compound's effects and confirm its role.
4. Consider Cell-Type and Pathway Specificity The effectiveness and primary target of this compound can vary depending on the cellular environment.
To visualize the key strategies for managing this compound's specificity, the following diagram outlines the main sources of low specificity and the corresponding mitigation approaches.
This protocol provides a methodological approach to help isolate calpain-specific effects from cathepsin inhibition when using this compound.
1. Define Your Experimental System
2. Treat with this compound and Controls
3. Measure Functional and Molecular Outcomes
4. Validate Findings Genetically
For easy comparison, the table below summarizes the inhibition constants (Ki) of this compound and its analogs for various proteases, highlighting its specificity challenge.
| Protease Target | This compound Ki | S-Calpeptin Ki | GC-376 Ki | Biological Context |
|---|---|---|---|---|
| Cathepsin K | 61 pM [1] | 50 pM [1] | 91 pM [1] | Bone remodeling, cancer |
| Cathepsin L | 131 pM [1] | 148 pM [1] | 259 pM [1] | Viral entry, cancer |
| Cathepsin B | ~Nanomolar [1] | ~Nanomolar [1] | ~Nanomolar [1] | Cancer, inflammation |
| SARS-CoV-2 Mpro | ~Micromolar [1] | Information Missing | ~Nanomolar [1] | Viral replication |
| Calpain-1/2 | Information Missing | Information Missing | Information Missing | Cell signaling, disease |
Q1: My experiment with this compound showed a strong effect, but a genetic knockout of the calpain gene did not. What could be the reason? This discrepancy strongly suggests that this compound is working through an off-target mechanism. Its potent inhibition of cathepsins (e.g., CatL) is a likely cause. The effect you observed with the drug was probably due to cathepsin inhibition, not calpain inhibition. You should validate the involvement of cathepsins in your system.
Q2: How can I determine if this compound is inhibiting calpains or cathepsins in my specific cellular model?
Q3: Are there any prodrug forms of this compound that can be used as controls? Yes. S-Calpeptin is a sulfonated prodrug of this compound. The sulfonate group masks its aldehyde warhead, making it inactive until the group is slowly removed under physiological conditions. It serves as an excellent negative control to identify non-specific or off-target effects in your assays [1].
Q4: The results from my this compound treatment are inconsistent across different cell lines. Why? Inconsistencies can arise from differences in the expression levels of calpain isoforms and cathepsins between cell lines. Furthermore, if the biological process you are studying relies on different signaling pathways in different cell types (e.g., one uses a calpain-dependent pathway while another uses a serine protease-dependent pathway), the response to a calpain/cathepsin inhibitor will naturally vary.
S-Calpeptin is created by adding a sulfonate group to the aldehyde warhead of Calpeptin. This modification is intended to protect the active compound from metabolism and, crucially, to enhance its solubility in aqueous environments [1] [2] [3]. The following table compares the key properties of this compound and its prodrug, S-Calpeptin.
| Property | This compound | S-Calpeptin (Prodrug) |
|---|---|---|
| Basic Structure | Peptidomimetic with an aldehyde warhead [1] | Sulfonated form of this compound [1] |
| Primary Solubility | Soluble in DMSO and ethanol [4] | Designed for improved aqueous solubility [1] |
| Key Rationale | N/A | Increased solubility and stability in vivo; acts as a prodrug [1] |
| Activation | N/A | Slowly releases the active this compound under physiological conditions [1] |
The published research provides a specific dosing protocol from an in vivo study, which can serve as a reference for your experimental design.
This protocol highlights that S-Calpeptin is bioactive in vivo and provides a benchmark for its effective concentration.
Here are solutions to some common challenges you might face when working with these compounds.
Problem: Poor solubility of this compound in aqueous buffers
Problem: Need for long-term stability in physiological conditions
Problem: Determining the right concentration for cell culture assays
The diagram below outlines a general workflow for preparing and using S-Calpeptin in a biological experiment, based on the information from the research.
The table below summarizes key quantitative data from recent studies to help you select the appropriate compound and dosage for your experiments.
| Inhibitor | Target | Assay Type | Ki / IC50 / EC50 Value | Experimental Model |
|---|---|---|---|---|
| This compound | Cathepsin L | Enzymatic Inhibition | 131 pM (Ki) [1] [2] | Human cathepsin enzyme |
| Cathepsin K | Enzymatic Inhibition | 61 pM (Ki) [1] [2] | Human cathepsin enzyme | |
| SARS-CoV-2 | Infection Assay | 72 - 183 nM (EC50) [1] [2] [3] | VERO E6 cells | |
| Calpain (Cardiac) | In Vivo Efficacy | 0.6 mg/kg (Effective dose) [4] | Feline RV Pressure Overload model | |
| S-Calpeptin | Cathepsin L | Enzymatic Inhibition | 148 pM (Ki) [1] [2] | Human cathepsin enzyme |
| SARS-CoV-2 | Infection Assay | 120 nM (EC50) [1] [2] | VERO E6 cells | |
| SARS-CoV-2 | In Vivo Efficacy | 1 mg/kg (Effective dose) [1] [2] | Golden Syrian Hamster model | |
| GC-376 | Cathepsin L | Enzymatic Inhibition | 259 pM (Ki) [1] [2] | Human cathepsin enzyme |
| SARS-CoV-2 | Infection Assay | 1071 nM (EC50) [1] [2] | VERO E6 cells |
Here are detailed methodologies for key experiments involving this compound.
This protocol is adapted from a study on cardiac pressure overload [4].
This protocol is based on several screening studies that identified this compound as a potent inhibitor [1] [2] [3].
Q1: What is the primary mechanism of action of this compound against SARS-CoV-2? this compound exhibits a dual-targeting mechanism. While it was initially identified as a binder of the viral Main protease (Mpro), its most potent activity comes from inhibiting host cysteine cathepsins (like Cathepsin L) in the picomolar range [1] [2]. Cathepsin L is essential for activating the SARS-CoV-2 spike protein during the endosomal entry pathway. By blocking this host protease, this compound prevents the virus from entering and infecting the cell [3].
Q2: My in vivo experiment requires a water-soluble formulation. What are my options? The sulfonated prodrug of this compound, S-Calpeptin, is an excellent option. The sulfonation group masks the aldehyde warhead, which significantly increases the compound's solubility and stability in physiological conditions. Once administered, it slowly releases the active this compound compound [1] [2]. This prodrug has shown efficacy in reducing viral load in the trachea of hamsters at a dose of 1 mg/kg [1] [2].
Q3: Why am I not seeing efficacy in my SARS-CoV-2 infection assay, even with high nanomolar concentrations of this compound? Consider the cell line you are using. This compound is most effective in cells that utilize the endosomal entry pathway (e.g., VERO E6), which is dependent on cathepsin L. If your cell line expresses high levels of the surface protease TMPRSS2 (e.g., Caco-2, Calu-3), the virus can enter via an alternative, pH-independent pathway that is not blocked by cathepsin inhibition [2] [3]. Verify the expression profile of TMPRSS2 and other host proteases in your cell model.
The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental workflows.
The table below summarizes the key characteristics of Calpeptin and common alternative calpain inhibition strategies based on current research.
| Inhibitor / Strategy | Mechanism of Action | Key Advantages | Reported Limitations / Considerations | Primary Research Context (Based on Cited Studies) |
|---|---|---|---|---|
| This compound | Pan-calpain inhibitor; reversible, competitive [1] | High potency (IC50 of ~5 nM for calpain 1) [2]; high cell permeability [1]; validated in vivo (fibrosis, neurodegeneration, AKI models) [1] [2] [3] | Not absolutely specific; can weakly inhibit cathepsins at high concentrations [1] [4]; short in vivo half-life [1] | Neurodegeneration [1], fibrosis [2], acute kidney injury [3], viral infection [4] |
| siRNA (Calpain-2) | Gene knockdown; highly isoform-specific [1] | High specificity allows for precise dissection of isoform functions [1] | Translational/delivery challenges; not a small-molecule drug; effect is not reversible | Basic research to delineate roles of calpain-1 vs. calpain-2 in neuroinflammation [1] |
| Calpastatin Overexpression | Endogenous protein inhibitor; overexpression via transgenics (e.g., Tg-CAST mice) [5] | Highly specific and physiological; powerful tool for validation | Not a pharmacologic approach; limited to genetic models | Cardiovascular disease models (aortic dissection, limb ischemia) [5] |
| BDM-A-410 | Calpain-1 specific inhibitor [3] | Isoform-selectivity can reduce potential off-target effects | Limited published data on direct comparison with this compound | Studied in α-klotho deficiency-induced renal aging models [3] |
This compound's therapeutic potential is demonstrated by robust experimental data across diverse disease models.
The methodologies from key studies provide a blueprint for evaluating calpain inhibitors.
In Vitro Neuroinflammation Assay (BV2 Microglial Cells)
In Vivo Renal Ischemia/Reperfusion (IR) Model
The diagram below illustrates the central role of calpain in disease pathways and the points of intervention for different strategies.
This diagram illustrates the primary pathological pathway and intervention points. The following points are critical for researchers:
| Property | Calpeptin | GC-376 |
|---|---|---|
| Primary Target | Host Cathepsin L (CatL) [1] [2] [3] | Viral Main Protease (Mpro/3CLpro) [4] [5] [6] |
| Secondary Target | Viral Main Protease (Mpro) (weak activity) [1] [2] | Host Cathepsin L (CatL) [7] |
| Enzyme Inhibition (Kᵢ or IC₅₀) | CatL: 131 pM (Kᵢ) [2] Mpro: ~4.5 µM (Kᵢ) [2] | Mpro: <100 nM (Kᵢ) [2] CatL: 259 pM (Kᵢ) [2] | | Antiviral Activity (EC₅₀ in cell culture) | VERO E6 cells: 0.18 µM [3] (other studies report 0.072-0.183 µM [1] [2]) | VERO E6 cells: 0.49 - 3.37 µM [4] [5] | | Proposed Main Mechanism of Action | Blocks the endosomal entry pathway by inhibiting CatL, which is essential for activating the viral spike protein [1] [3]. | Blocks viral replication inside the cell by inhibiting Mpro, which is essential for processing viral polyproteins [4] [5]. | | In Vivo Efficacy | Reduces viral load in the trachea of infected hamsters [1]. | Shows modest efficacy in transgenic mouse models, reducing brain viral loads and inflammation [8]. | | Key Advantage | Targets a stable host protein, potentially lowering the risk of viral resistance [1]. | Proven broad-spectrum antiviral activity against multiple coronaviruses [7]. |
The different primary targets of this compound and GC-376 mean they interrupt the viral life cycle at distinct stages. The following diagrams illustrate their primary mechanisms.
This compound is exceptionally potent at inhibiting host cathepsin proteases (particularly Cathepsin L), which are crucial for the virus to enter cells through the endosomal pathway [1] [3]. When this pathway is used, the virus is taken into the cell inside an endosome. Cathepsin L inside the endosome then cleaves the virus's spike protein, activating it for fusion with the endosomal membrane and release into the cell. This compound inhibits this process by binding to and inactivating Cathepsin L.
GC-376 is a potent inhibitor of the viral Main Protease (Mpro), a key enzyme in the viral life cycle [4] [5] [6]. Once the virus is inside the cell, it translates its RNA into long polyproteins. Mpro acts like molecular scissors, cutting these polyproteins at specific sites to produce the individual functional proteins required to assemble new viruses. GC-376 mimics Mpro's natural substrate and covalently binds to its active site, shutting down this essential processing step and halting viral replication.
The comparative data is derived from several key biochemical and cellular assays.
The distinct profiles of this compound and GC-376 offer different advantages for antiviral development.
The following diagram illustrates the covalent binding of calpeptin in the active site of cathepsin L, which is representative of its interaction with other cathepsins.
Understanding the experimental conditions is crucial for interpreting the data.
For a comprehensive comparison, the table below lists Kᵢ or IC₅₀ values for other common cysteine protease inhibitors, providing context for this compound's potency [2] [3].
| Inhibitor | Primary Target(s) | Potency (Kᵢ or IC₅₀) | Key Characteristics |
|---|---|---|---|
| E-64 | General Cysteine Proteases | IC₅₀ = 9 nM (for papain) | Irreversible, broad-spectrum inhibitor [3]. |
| Leupeptin | Serine & Cysteine Proteases | Kᵢ = 6 nM (Cat B), 10 nM (calpain) | Reversible, membrane-permeable, broad-spectrum [3]. |
| Odanacatib | Cathepsin K | IC₅₀ = 0.2 nM | Potent and highly selective CatK inhibitor [3]. |
| CA-074 Me | Cathepsin B | Kᵢ = 2-5 nM (CA-074) | Membrane-permeable, irreversible prodrug form of CA-074 [3] [4]. |
The high potency of this compound against cathepsins L and K underpins its investigation in several therapeutic areas:
The table below summarizes key experimental data for Calpeptin and its analogs, highlighting the stark difference between its potency against host cathepsins and viral Mpro.
| Compound | SARS-CoV-2 Mpro Ki (nM) | Cathepsin L Ki (pM) | VERO E6 Cell Antiviral EC50 (nM) | Primary Antiviral Target Inference |
|---|---|---|---|---|
| This compound | 4,500,000 (4.5 µM) [1] | 131 [1] | 183 [1] | Host Cathepsin L |
| S-Calpeptin | 4,700,000 (4.7 µM) [1] | 148 [1] | 120 [1] | Host Cathepsin L |
| GC-376 | <100 [1] | 259 [1] | 1071 [1] | Viral Mpro |
The data indicates that this compound's antiviral effect is achieved through host-directed therapy. It potently blocks the endosomal entry pathway of SARS-CoV-2, which relies on host cysteine cathepsins like Cathepsin L (CatL) to activate the viral spike protein [1] [2].
The following diagram illustrates the two primary entry pathways of SARS-CoV-2 and the specific step where this compound acts.
Based on the consolidated data, this compound should be classified and utilized primarily as a highly potent host cathepsin inhibitor.
The table below summarizes the core profile of this compound based on current literature.
| Aspect | Description |
|---|---|
| Primary Target | Conventional calpains (Calpain-1 & Calpain-2) [1] [2] |
| Class | Cell-penetrating calpain inhibitor [2] |
| Key Proposed Mechanism in Pancreatic Cancer | Dual suppression of Pancreatic Cancer Cells (PCCs) and Pancreatic Stellate Cells (PSCs); disruption of cancer-stromal interactions [1] |
| In Vivo Efficacy (Mouse Model) | Significant reduction in tumor volume and weight; inhibition of tumor desmoplastic reaction [1] |
| In Vitro Efficacy | Inhibition of PCC and PSC proliferation, migration, and invasion [1] |
For a deeper dive, the following table outlines key experimental findings and the methodologies used to obtain them.
| Experimental Model | Key Findings | Experimental Protocol Summary |
|---|
| In Vivo: Mouse Xenograft [1] | • Reduced tumor volume (& P = 0.0473) and weight (& P = 0.0471). • Inhibited tumor desmoplasia (& P < 0.001). | SW1990 cancer cells, with/without immortalized PSCs, transplanted into nude mice. This compound (0.04 mg/mouse) or vehicle administered intraperitoneally 3x/week for 4 weeks. Tumors analyzed by weight, volume, and histology (Sirius Red, α-SMA staining). | | In Vitro: Cell Functional Assays [1] | • Inhibited proliferation (& P = 0.017), migration (& P = 0.027), and invasion (& P = 0.035) of PCCs and PSCs. • Reduced PCC/PSC co-culture migration (& P = 0.0002). | PCCs (e.g., PANC-1, SW1990) and human PSCs treated with this compound (0-80 μM). Cell viability (CellTiter-Glo), migration (scratch wound), and invasion (Matrigel) assays performed. | | Mechanistic Insights | • PCCs and PSCs express calpain-2 mRNA [1]. • Calpain-2 upregulation in PC tissues linked to poor prognosis and EMT via Wnt/β-catenin pathway [3]. | Gene expression analyzed via qRT-PCR. Role of CAPN2 investigated in PC tissues (TCGA, GEO databases) and cell lines using siRNA knockdown, followed by Western Blot, immunofluorescence, and functional assays [3]. |
This compound's value is best understood in the context of the broader therapeutic landscape for pancreatic cancer.
| Therapeutic Strategy | Example(s) | Key Mechanism | Comparison with this compound |
|---|---|---|---|
| Calpain-Targeting | This compound | Inhibits calpain activity, targets both cancer cells and stroma [1]. | Directly addresses the stromal barrier, a major challenge in PDAC. |
| Stromal-Targeting (CAF Depletion) | FAP-CAR T cells [4] | Targets and depletes Fibroblast Activation Protein (FAP)-positive CAFs. | More selective CAF depletion; clinical status: in trials for solid tumors (NCT03932565) [4]. |
| Stromal-Targeting (CAF Remodeling) | All-trans Retinoic Acid (ATRA) [4] | Reprograms CAFs to a quiescent state. | Aims to "normalize" rather than deplete the stroma; clinical status: in trials for pancreatic cancer (NCT03307148) [4]. |
| Hedgehog Pathway Inhibition | Vismodegib [4] | Targets sonic hedgehog signaling to reduce stroma. | Clinical trials in pancreatic cancer showed lack of efficacy, highlighting the challenge of stromal targeting [1] [4]. |
| Standard Chemotherapy | Gemcitabine/Capecitabine (GemCap) [5] | Nucleoside analogue cytotoxic therapy. | Standard of care; improves overall survival but does not specifically target the resistant stroma [5]. |
The diagram below outlines a core experimental workflow for evaluating this compound in pancreatic cancer research, based on the methodologies cited.
The table below summarizes the enzyme inhibition data for Calpeptin and a related prodrug, S-Calpeptin, providing a clear basis for comparison. The values are presented as inhibition constants (Kᵢ), where a lower number indicates more potent inhibition [1] [2].
| Inhibitor | Cathepsin L (pM) | Cathepsin K (pM) | Cathepsin V (pM) | Cathepsin B (nM) | SARS-CoV-2 Mpro (nM) |
|---|---|---|---|---|---|
| This compound | 131 ± 21 | 61 ± 12 | 361 ± 47 | 41 ± 7 | 4500 (3900–5600) |
| S-Calpeptin | 148 ± 19 | 50 ± 12 | 169 ± 18 | 70 ± 15 | 4700 (1100–8000) |
To ensure the reproducibility of the data cited in the guide, here are the methodologies for the core enzyme and cellular infection assays.
This standard assay measures the potency (Kᵢ) of an inhibitor against a purified enzyme [1].
This assay evaluates the functional, antiviral effect of this compound in a cellular context [1] [2].
This compound's specificity is rooted in its molecular structure and binding mode, which can be visualized in the following pathway. The inhibitor binds covalently to the active site of cysteine proteases, forming a thiohemiacetal bond [1].
For a comprehensive comparison, it is useful to benchmark this compound against other common inhibitors:
The table below summarizes the key experimental data and outcomes from a study investigating a Calpeptin prodrug for treating COVID-19 [1] [2].
| Experimental Aspect | Details and Outcomes |
|---|---|
| Animal Model | Golden Syrian hamsters infected with SARS-CoV-2 [1] [2] |
| Compound Tested | Sulfonated this compound (S-Calpeptin, a prodrug) [1] [2] |
| Dosing Regimen | 1 mg per kg of body weight [1] [2] |
| Primary Outcome | Significant reduction in viral load in the trachea [1] [2] |
| Proposed Mechanism of Action | Potent inhibition of host cysteine cathepsins (Cathepsin L, K, V), which are essential for the endosomal pathway of viral entry [2] |
| Supporting In Vitro Data | Picomolar inhibition of cathepsins (e.g., Ki for CatL = 131 pM); efficacy in cell infection assays (VERO E6, LC-HK2) [1] [2] |
For researchers aiming to replicate or understand this validation study, here are the methodologies cited in the research [1] [2]:
In Vivo Model and Treatment: The study used Golden Syrian hamsters. The prodrug S-Calpeptin was administered at 1 mg/kg body weight. The treatment significantly reduced the viral load in the trachea of the infected hamsters.
Mechanism of Action Analysis: The potent antiviral effect is attributed to the inhibition of host cathepsins rather than the viral main protease (Mpro).
Cell-based Infection Assays: Prior to in vivo testing, the compounds were evaluated in various cell lines, including VERO E6, VERO-CCL81, and human lung carcinoma LC-HK2 cells. Both this compound and S-Calpeptin demonstrated potent inhibition of SARS-CoV-2 infection, with EC50 values in the low micromolar range (e.g., 0.63 µM for S-Calpeptin in LC-HK2 cells) [1] [2].
The following diagram illustrates the proposed mechanism of this compound and the key stages of the in vivo validation experiment, based on the cited research [1] [2]:
When interpreting these results for your comparison guide, please consider the following:
| Disease Model | Key Cognitive & Behavioral Findings | Core Pathological Improvements | Proposed Primary Mechanism | Citation |
|---|---|---|---|---|
| Diabetes Mellitus (DM) with AD-like complications | Improved spatial learning and memory in Morris water maze test [1] [2]. | ↓ Neuronal loss, ↓ Aβ accumulation, ↓ BBB permeability, ↓ oxidative stress & inflammation [1] [2] [3]. | Inhibition of Calpain-2 / TXNIP/NLRP3 inflammasome pathway [1] [2]. | |
| Parkinson's Disease (PD) | N/A (Studies focused on neuropathology) | ↓ Neuroinflammation, ↓ oxidative stress, ↓ astrogliosis, protected dopaminergic neurons [4]. | Inhibition of Calpain-2, reducing microglial activation & cytokine production [4]. | |
| Subarachnoid Hemorrhage (SAH) | Improved neurobehavioral deficits [5]. | ↓ Brain edema, ↓ BBB disruption, ↓ neuronal apoptosis [5]. | Pan-calpain inhibition (Calpain-1 & Calpain-2), reducing caspase activation [5]. |
Researchers typically follow a structured workflow to investigate calpeptin's effects. The key stages of these experiments are outlined in the following diagram:
The specific methodologies for each stage are as follows:
Disease Model Induction: Models are created to mimic human disease.
Treatment Groups: Animals are systematically divided into groups (e.g., sham/control, disease model, disease model + this compound). This compound is commonly administered via intraperitoneal (IP) injection [6] [7]. Doses vary by model, for example, 1.75 mg/kg/day in DM rats [2] and 0.04 mg per mouse in cancer xenograft studies [7].
Cognitive/Behavioral Tests: The Morris water maze is a standard test for assessing spatial learning and memory. It measures the ability of rodents to find a submerged platform in a pool of water, with improvements in escape latency and path efficiency indicating cognitive enhancement [1] [2].
Tissue Analysis: Post-experiment, brain tissues (often hippocampal regions) are analyzed.
This compound is a cell-permeable calpain inhibitor. Calpains are calcium-dependent cysteine proteases; overactivation under pathological conditions leads to the cleavage of substrates vital for neuronal survival and function, triggering inflammation and cell death [8] [4]. This compound's cognitive benefits are primarily mediated by inhibiting these detrimental processes.
A key signaling pathway identified in diabetic models, linking calpain inhibition to cognitive improvement, is illustrated below: